molecular formula C26H21FN4O2 B15600810 Bay-091

Bay-091

Cat. No.: B15600810
M. Wt: 440.5 g/mol
InChI Key: DVIVLYHDLNAXAT-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-091 is a Unknown drug.

Properties

Molecular Formula

C26H21FN4O2

Molecular Weight

440.5 g/mol

IUPAC Name

(2R)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid

InChI

InChI=1S/C26H21FN4O2/c1-3-21(26(32)33)30-25-19-11-12-29-14-22(19)31-24(20(25)13-28)17-9-7-16(8-10-17)18-6-4-5-15(2)23(18)27/h4-12,14,21H,3H2,1-2H3,(H,30,31)(H,32,33)/t21-/m1/s1

InChI Key

DVIVLYHDLNAXAT-OAQYLSRUSA-N

Origin of Product

United States

Foundational & Exploratory

Bay-091: A Technical Guide to its Mechanism of Action as a PIP4K2A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Bay-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A). This document consolidates key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound is a chemical probe that acts as a potent and highly selective, ATP-dependent inhibitor of the lipid kinase PIP4K2A.[1][2] The primary function of PIP4K2A is to catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[3][4][5][6] PI(4,5)P2 is a crucial precursor for second messengers in the phosphoinositide signal transduction pathways, which are involved in regulating a multitude of cellular processes including cell proliferation, differentiation, secretion, and motility.[4][7][8]

By selectively binding to the active site of the PIP4K2A enzyme, this compound blocks this conversion, leading to an accumulation of PI5P and a reduction in the cellular levels of PI(4,5)P2.[3] This alteration in the balance of these phosphoinositides can subsequently impact various downstream signaling events.[3]

Quantitative Data Summary

The potency and cellular engagement of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound Against PIP4K2A

Assay TypeATP ConcentrationIC50 ValueReference
ADP-Glo10 µM1.3 nM[9][10]
ADP-Glo250 µM2.6 nM[9]
HTRF (PI(4,5)P2 quantification)10 µM8.5 nM[2][9]
HTRF (PI(4,5)P2 quantification)2 mM16.4 nM[2][9]

Table 2: Cellular Target Engagement of this compound

Assay TypeConditionEC50 Value (95% CI)Reference
CETSA (lysates)60°C1.8 µM[9]
CETSA (intact cells)56°C1.1 µM[9]

Table 3: Antiproliferative Activity of this compound

Cell LineDescriptionIncubation TimeIC50 ValueReference
EBC-1Human lung cancer cell line with p53 mutation72 hrs30 µM[1]

Signaling Pathways

The inhibition of PIP4K2A by this compound directly impacts the phosphoinositide signaling pathway. The following diagram illustrates the core mechanism of action.

Bay091_Mechanism_of_Action cluster_membrane Cell Membrane PI5P PI5P (Phosphatidylinositol-5-phosphate) PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 (Phosphatidylinositol-4,5-bisphosphate) PIP4K2A->PI45P2 Phosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT pathway) PI45P2->Downstream Bay091 This compound Bay091->PIP4K2A Inhibition

Caption: this compound inhibits PIP4K2A, blocking PI5P to PI(4,5)P2 conversion.

It has been hypothesized that PIP4K2A inhibition could lead to hyperactivation of the AKT pathway in p53-deficient tumor cells, potentially inducing apoptosis.[5][6] However, studies with this compound did not show an effect on AKT phosphorylation or an increase in reactive oxygen species (ROS) in cellular assays, suggesting that the initially proposed mode of action for inducing anti-proliferative effects in these specific contexts may be more complex.[5][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PIP4K2A Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Materials: Recombinant human PIP4K2A enzyme, PI5P substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Protocol:

    • The PIP4K2A enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by adding the PI5P substrate and a defined concentration of ATP (e.g., 10 µM or 250 µM).

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[10]

HTRF® Kinase Assay (Homogeneous Time-Resolved Fluorescence)

This assay measures the production of PI(4,5)P2.

  • Materials: Recombinant human PIP4K2A enzyme, PI5P substrate, ATP, HTRF® detection reagents.

  • Protocol:

    • Similar to the ADP-Glo assay, the PIP4K2A enzyme is incubated with this compound.

    • The kinase reaction is started by the addition of PI5P and ATP (e.g., 10 µM or 2 mM).

    • After incubation, HTRF® detection reagents, including a PI(4,5)P2-specific antibody labeled with a donor fluorophore and an acceptor fluorophore, are added.

    • The binding of the antibody to the newly synthesized PI(4,5)P2 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

    • The HTRF signal is read on a compatible plate reader, and IC50 values are determined.[9]

Cellular Thermal Shift Assay (CETSA®)

CETSA is used to demonstrate the direct binding of a compound to its target protein in a cellular environment.

  • Materials: Cells expressing PIP4K2A, this compound, lysis buffer, antibodies for western blotting or mass spectrometry.

  • Protocol:

    • Intact cells or cell lysates are incubated with this compound or a vehicle control.

    • The samples are heated to a specific temperature (e.g., 56°C for intact cells, 60°C for lysates), which causes protein denaturation and aggregation.

    • The cells are then lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble PIP4K2A in the supernatant is quantified by methods such as western blotting or mass spectrometry.

    • The binding of this compound stabilizes the PIP4K2A protein, resulting in more soluble protein at elevated temperatures compared to the control. The EC50 value represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.[5][6][9][10]

The following diagram illustrates the general workflow of a Cellular Thermal Shift Assay.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat cells/lysate with this compound B Heat treatment A->B C Cell Lysis (if starting with intact cells) B->C D Centrifugation to separate soluble and aggregated proteins C->D E Quantify soluble PIP4K2A (e.g., Western Blot) D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable chemical probe for studying the biological functions of PIP4K2A. Its high potency and selectivity, as demonstrated by the quantitative data, make it a suitable tool for elucidating the role of PIP4K2A in various signaling pathways and disease states. While the initial hypothesis regarding its antiproliferative mechanism in p53-deficient tumors was not confirmed through direct observation of AKT hyperactivation, this compound remains an important molecule for further investigation into the complex roles of PIP4K2A signaling.[5][6]

References

What is the function of Bay-091 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of BAY-091 in Cancer Cells

Introduction

This compound is a potent and highly selective, reversible inhibitor of the lipid kinase Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type-2 Alpha (PIP4K2A).[1][2][3] This enzyme plays a crucial role in phosphoinositide signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4][5] The involvement of the PIP4K2 family, particularly PIP4K2A and PIP4K2B, has been suggested in cancer, especially in tumors with p53 mutations or deletions.[1][6] Genetic depletion of these kinases has been shown to inhibit tumor growth, leading to the development of inhibitors like this compound to pharmacologically investigate this pathway.[1] This document provides a comprehensive overview of this compound's mechanism of action, its effects in cancer cells, and the experimental protocols used for its characterization.

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of PIP4K2A.[2][3] The primary role of PIP4K2A is to phosphorylate PI5P, generating PI(4,5)P2, a critical lipid second messenger involved in numerous cellular processes.[5][7]

The initial therapeutic hypothesis for inhibiting PIP4K2A in cancer, particularly in p53-deficient tumors, was based on observations that depletion of PIP4K2A/B could lead to tumor growth inhibition.[6] This anti-tumor effect was thought to be mediated by the hyperactivation of the AKT signaling pathway and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis.[1][4]

However, studies involving this compound have shown a divergence from this hypothesis. While this compound effectively engages and inhibits its target, PIP4K2A, within cancer cells, this inhibition did not translate into the expected anti-proliferative activity in p53-deficient tumor cell lines.[6][8][9] Therefore, this compound's primary role has been redefined as a valuable chemical probe for elucidating the complex signaling of PIP4K2A, rather than as a direct anti-cancer therapeutic.[1][4]

G cluster_0 PIP4K2A Signaling Pathway cluster_1 Hypothesized (but not observed with this compound) Downstream Effects PI5P PI5P (Phosphatidylinositol-5-Phosphate) PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) PIP4K2A->PI45P2 Catalyzes Conversion AKT AKT Hyperactivation Bay091 This compound Bay091->PIP4K2A Inhibition Apoptosis Apoptosis / Anti-proliferative Effect AKT->Apoptosis ROS ROS Production ROS->Apoptosis

Caption: The inhibitory effect of this compound on the PIP4K2A signaling pathway.

Quantitative Data: Inhibitory Potency

This compound was identified through high-throughput screening and subsequent structure-based optimization.[1] Its potency has been quantified using various biochemical assays, which are summarized below. For context, data for the related compound BAY-297 is also included.

CompoundAssay FormatATP ConcentrationIC50 ValueReference
This compound PIP4K2A HTRF AssayHigh (2 mM)16 nM[2][10]
This compound PIP4K2A ADP-Glo & HTRFLow (10 µM)10-20x more potent than BAY-297[1]
BAY-297 PIP4K2A ADP-Glo AssayLow (10 µM)13 nM[1]
BAY-297 PIP4K2A ADP-Glo AssayMedium (250 µM)69 nM[1]
BAY-297 PIP4K2A HTRF AssayLow (10 µM)110 nM[1]
BAY-297 PIP4K2A HTRF AssayHigh (2 mM)769 nM[1]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its biochemical potency and cellular activity.

Biochemical Kinase Assays (ADP-Glo and HTRF)

These assays were fundamental in determining the in vitro inhibitory potency of this compound against its target kinase, PIP4K2A.

  • Principle: Both assays measure the enzymatic activity of PIP4K2A. The amount of product generated (ADP in the ADP-Glo assay, or a specific phosphorylated product detected by fluorescence resonance energy transfer in the HTRF assay) is inversely proportional to the inhibitory activity of the compound being tested.

  • Methodology:

    • Recombinant PIP4K2A enzyme is incubated with its substrate (PI5P) and a phosphate (B84403) donor (ATP) in a multi-well plate format.

    • Serial dilutions of the inhibitor (this compound) are added to the wells.

    • The reaction is allowed to proceed for a defined period.

    • Detection reagents are added to quantify the reaction product.

    • The resulting signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to verify that this compound directly binds to and engages with its intended target, PIP4K2A, within the complex environment of a living cell.

  • Principle: The binding of a ligand (like this compound) to its target protein (PIP4K2A) typically increases the protein's thermal stability. CETSA measures the temperature at which the protein denatures and aggregates, which will be higher in the presence of a binding ligand.

  • Methodology:

    • Intact cancer cells are treated with either this compound or a vehicle control.

    • The treated cells are heated to a range of different temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins via centrifugation.

    • The amount of soluble PIP4K2A remaining at each temperature is quantified using methods like Western blotting.

    • A "melting curve" is generated, showing that cells treated with this compound retained more soluble PIP4K2A at higher temperatures, confirming target engagement.

G start Start: Intact Cells treat_vehicle 1a. Treat with Vehicle (Control) start->treat_vehicle treat_bay091 1b. Treat with this compound start->treat_bay091 heat 2. Heat cells across a temperature gradient treat_vehicle->heat treat_bay091->heat lyse 3. Cell Lysis heat->lyse centrifuge 4. Centrifugation to separate soluble vs. aggregated protein lyse->centrifuge analysis 5. Quantify soluble PIP4K2A (e.g., Western Blot) centrifuge->analysis result Result: Increased thermal stability of PIP4K2A in this compound treated cells confirms target engagement. analysis->result

References

Bay-091: A Potent and Selective Chemical Probe for Interrogating PIP4K2A Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bay-091, a potent and highly selective chemical probe for the lipid kinase, Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A). This compound serves as an invaluable tool for elucidating the complex roles of PIP4K2A in cellular signaling pathways. This document details the mechanism of action of this compound, its quantitative biochemical and cellular characterization, and its selectivity profile. Furthermore, it provides detailed experimental protocols for key assays and visualizations of the associated signaling pathways and experimental workflows to facilitate its effective use in research and drug discovery.

Introduction to PIP4K2A and the Chemical Probe this compound

Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase that plays a crucial role in the regulation of phosphoinositide metabolism by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2][3]. PI(4,5)P2 is a key signaling molecule involved in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. Dysregulation of PIP4K2A activity has been implicated in various diseases, including cancer[1][2][3].

The study of PIP4K2A has been significantly advanced by the development of potent and selective chemical probes. This compound is a 1,7-naphthyridine-based inhibitor of PIP4K2A, identified through high-throughput screening and structure-based optimization[1][3]. Its high potency and selectivity make it an excellent tool for investigating the cellular functions of PIP4K2A and its role in disease[1][3][4]. This guide will provide researchers with the necessary information to effectively utilize this compound in their studies.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its negative control, BAY-0361.

Table 1: In Vitro Potency of this compound against PIP4K2A

Assay TypeATP ConcentrationIC50 (nM)Reference
ADP-Glo10 µM1.3[5]
ADP-Glo250 µM2.6[5]
HTRF10 µM8.5[5]
HTRF2 mM16.4[5]

Table 2: Cellular Target Engagement of this compound

Assay TypeCell LineTemperatureEC50 (µM)95% CIReference
CETSA (Lysates)THP-160°C1.8-[5]
CETSA (Intact Cells)THP-156°C1.1-[5]

Table 3: Selectivity Profile of this compound

PanelNumber of TargetsConcentrationOff-Target Inhibition >60%Key Off-Targets (% Inhibition)Reference
Eurofins Kinase Panel3731 µMNone-[5]
Eurofins Safety Panel7710 µM5TBXAS1 (98), HTR2B (98), MAOB (81), PDE3 (74), PDE5A (62)[5]

Table 4: Properties of this compound and Negative Control BAY-0361

CompoundTargetRecommended In Vitro ConcentrationIn Vivo Suitability
This compound PIP4K2AUse with negative control for best interpretationNot for in vivo use
BAY-0361 Negative ControlUse alongside this compoundNot for in vivo use

Signaling Pathways and Experimental Workflows

PIP4K2A Signaling Pathway

PIP4K2A is a key enzyme in the phosphoinositide pathway, converting PI5P to PI(4,5)P2. PI(4,5)P2 is a precursor for important second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3) and is also the substrate for phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical mediator of the AKT signaling pathway.

PIP4K2A_Signaling cluster_membrane Plasma Membrane PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalyzes PI3K PI3K PI45P2->PI3K PLC PLC PI45P2->PLC AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Cellular_Responses Cellular Responses (Proliferation, Survival) pAKT->Cellular_Responses DAG_IP3 DAG / IP3 PLC->DAG_IP3 DAG_IP3->Cellular_Responses Bay091 This compound Bay091->PIP4K2A Inhibits

Caption: PIP4K2A signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and target engagement.

Bay091_Workflow cluster_invitro In Vitro Assays cluster_incell Cellular Assays Kinase_Assay Biochemical Kinase Assay (ADP-Glo / HTRF) Selectivity_Screen Kinase Panel Screening CETSA Cellular Thermal Shift Assay (CETSA) Western_Blot Western Blot Analysis CETSA->Western_Blot Downstream Signaling HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Bay091 This compound Lead_Opt->Bay091 Bay091->Kinase_Assay Potency (IC50) Bay091->Selectivity_Screen Selectivity Bay091->CETSA Target Engagement (EC50)

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Biochemical Kinase Assays (ADP-Glo™ and HTRF™)

These assays quantify the enzymatic activity of PIP4K2A and the inhibitory effect of this compound.

4.1.1. ADP-Glo™ Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human PIP4K2A enzyme

    • PI5P substrate

    • ATP

    • This compound

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing PIP4K2A enzyme and PI5P substrate in assay buffer.

    • Add 5 µL of this compound dilution or DMSO (vehicle control).

    • Initiate the reaction by adding 5 µL of ATP solution (final concentrations of 10 µM or 250 µM).

    • Incubate the reaction for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

4.1.2. HTRF™ Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to detect the product of the kinase reaction.

  • Materials:

    • Recombinant human PIP4K2A enzyme

    • Biotinylated PI5P substrate

    • ATP

    • This compound

    • HTRF™ KinEASE™ kit (Cisbio) or similar

    • Assay buffer

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add 2 µL of PIP4K2A enzyme to the wells of a 384-well plate.

    • Add 2 µL of this compound dilution or DMSO.

    • Add a mixture of biotinylated PI5P and ATP (final concentrations of 10 µM or 2 mM ATP).

    • Incubate for the desired reaction time at room temperature.

    • Stop the reaction by adding 5 µL of HTRF detection buffer containing streptavidin-XL665 and a product-specific antibody labeled with Europium cryptate.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to PIP4K2A in a cellular context by measuring changes in the thermal stability of the target protein.

  • Materials:

    • THP-1 cells (or other suitable cell line)

    • This compound

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • PBS

    • Lysis buffer (e.g., with protease and phosphatase inhibitors)

    • Equipment for Western blotting

  • Procedure:

    • Cell Treatment: Culture THP-1 cells to the desired density. Treat cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

    • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures (for melt curve determination) or a single fixed temperature (for isothermal dose-response, e.g., 56°C for intact cells or 60°C for lysates) for 3 minutes, followed by cooling to 4°C.

    • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

    • Western Blotting:

      • Separate the soluble proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST.

      • Probe with a primary antibody against PIP4K2A (e.g., from Cell Signaling Technology).

      • Incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate.

    • Data Analysis: Quantify the band intensities. Plot the normalized soluble protein fraction against the temperature (for melt curve) or drug concentration (for isothermal dose-response) to determine the melting temperature (Tm) shift or the EC50 value.

Western Blot Analysis for Downstream Signaling

Western blotting can be used to assess the effect of this compound on downstream signaling pathways, such as the AKT pathway. However, it is important to note that studies have shown that inhibition of PIP4K2A with this compound did not consistently lead to the hypothesized hyperactivation of AKT in p53-deficient tumor cells[1][5].

  • Materials:

    • Cell line of interest

    • This compound

    • Lysis buffer with phosphatase and protease inhibitors

    • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-PIP4K2A, and anti-loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells and quantify protein concentration.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the chemiluminescent signal.

    • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent, selective, and cell-permeable chemical probe for PIP4K2A. Its well-characterized biochemical and cellular activities, along with the availability of a negative control, make it an essential tool for dissecting the physiological and pathological roles of PIP4K2A. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to confidently employ this compound in their investigations, ultimately contributing to a deeper understanding of PIP4K2A signaling and its potential as a therapeutic target.

References

Investigating PIP4K2A Function with Bay-091: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and the utility of its potent and selective inhibitor, Bay-091, in elucidating its cellular functions. This document details the core signaling pathways involving PIP4K2A, presents quantitative data on the inhibitory action of this compound, and offers detailed experimental protocols for key assays.

Introduction to PIP4K2A

Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase that plays a crucial role in phosphoinositide signaling.[1] Its primary function is to catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PtdIns5P) to generate phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[2][3] PtdIns(4,5)P2 is a key precursor for second messengers, such as inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and is involved in a multitude of cellular processes including cell proliferation, survival, vesicle transport, and apoptosis.[1] The dysregulation of PIP4K2A has been implicated in various diseases, most notably in cancer, where it can act as either a proto-oncogene or a tumor suppressor depending on the context.[4][5][6]

This compound: A Potent and Selective PIP4K2A Inhibitor

This compound is a chemical probe identified as a potent and highly selective inhibitor of PIP4K2A.[7][8] It acts by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of PtdIns5P.[4][9] The high selectivity of this compound makes it an invaluable tool for studying the specific roles of PIP4K2A in cellular signaling and for validating it as a potential therapeutic target.[10][11]

Data Presentation: The Inhibitory Profile of this compound

The following tables summarize the quantitative data regarding the potency and selectivity of this compound against PIP4K2A.

Table 1: In Vitro Potency of this compound against PIP4K2A

Assay FormatATP ConcentrationIC50 (nM)Reference
ADP-Glo10 µM (low ATP)1.3
ADP-Glo250 µM (medium ATP)2.6[12]
HTRF Assay10 µM (low ATP)8.5
HTRF Assay2 mM (high ATP)16[13]

Table 2: Cellular Target Engagement of this compound

AssayCell LineTemperatureEC50 (µM)Reference
CETSA (Intact Cells)THP-156 °C1.1[14]
CETSA (Cell Lysates)K-56260 °C1.8[1][14]

Table 3: Selectivity Profile of this compound

Kinase PanelNumber of KinasesConcentration of this compoundOff-Target Inhibition >60%Reference
Millipore Kinase Panel3731 µMNone[2]

Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving PIP4K2A and a typical experimental workflow for its investigation using this compound.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PI(4,5)P2 to PIP2 PI(4,5)P2 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates PI5P PtdIns5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP4K2A->PIP2 Produces Bay091 This compound Bay091->PIP4K2A Inhibits Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream Promotes

Caption: PIP4K2A in the PI3K/AKT Signaling Pathway.

cluster_workflow Experimental Workflow: Investigating PIP4K2A with this compound start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with this compound (Dose-response and Time-course) cell_culture->treatment biochemical_assay Biochemical Assays (e.g., ADP-Glo, HTRF) treatment->biochemical_assay cellular_assay Cellular Assays (e.g., CETSA, MTT) treatment->cellular_assay data_analysis Data Analysis (IC50/EC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis conclusion Conclusion on PIP4K2A Function data_analysis->conclusion

Caption: General experimental workflow for studying PIP4K2A using this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of PIP4K2A function using this compound.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • PIP4K2A enzyme

  • PtdIns5P substrate

  • This compound inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 2.5 µL of a solution containing PIP4K2A enzyme and PtdIns5P substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically 10 µM for low ATP or 250 µM for medium ATP conditions).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HTRF® Kinase Assay

This homogeneous time-resolved fluorescence assay measures the phosphorylation of a biotinylated substrate.

Materials:

  • PIP4K2A enzyme

  • Biotinylated PtdIns5P substrate

  • This compound inhibitor

  • HTRF® KinEASE™ Kit (Cisbio) or similar

  • Europium cryptate-labeled anti-phospho antibody

  • Streptavidin-XL665

  • Kinase buffer

  • ATP solution

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle.

  • Add 4 µL of a solution containing PIP4K2A enzyme and biotinylated PtdIns5P substrate.

  • Initiate the reaction by adding 4 µL of ATP solution (final concentration typically 10 µM for low ATP or 2 mM for high ATP conditions).

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction by adding 5 µL of the detection mixture containing Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.

  • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[15][16]

Materials:

  • Cells expressing PIP4K2A (e.g., THP-1 or K-562)

  • This compound inhibitor

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Apparatus for SDS-PAGE and Western blotting

  • Anti-PIP4K2A antibody

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-PIP4K2A antibody.

  • Quantify the band intensities and plot the amount of soluble PIP4K2A as a function of temperature for each inhibitor concentration.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Determine the EC50 value from isothermal dose-response curves at a fixed temperature.[14]

MTT Cell Viability Assay

This colorimetric assay assesses the effect of an inhibitor on cell viability and proliferation.[8][13][17]

Materials:

  • Cancer cell lines of interest

  • This compound inhibitor

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

The Contrarian Case of BAY-091: A Technical Review of its Effects on p53-Deficient Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

BAY-091 has been identified as a potent and highly selective chemical probe for PIP4K2A.[3][4] This technical guide provides an in-depth review of the reported effects of this compound on p53-deficient tumor cells, summarizing the key quantitative data, outlining the experimental methodologies employed, and visualizing the underlying signaling pathways and experimental workflows. The findings, however, challenge the initial hypothesis, revealing a critical discrepancy between genetic and pharmacological inhibition of PIP4K2A in the context of p53 status.

Quantitative Data Summary

Contrary to the anticipated antiproliferative effect, studies with this compound did not demonstrate significant growth inhibition in p53-deficient tumor cell lines. The half-maximal inhibitory concentration (IC50) for antiproliferative activity was found to be greater than 30 μM in both p53 mutant and p53 wild-type cells, indicating a lack of potent, selective cytotoxicity.

Cell Linep53 StatusCompoundAssayIncubation TimeIC50 (μM)
THP-1MutantThis compoundCellTiter-Glo72 hrs> 30
EBC-1MutantThis compoundCellTiter-Glo72 hrs> 30
NCI-H460Wild-TypeThis compoundCellTiter-Glo72 hrs> 30

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for PIP4K2A Inhibition in p53-Deficient Cells

The initial hypothesis, based on RNAi studies, posited that the inhibition of PIP4K2A would lead to a cascade of events culminating in apoptosis, specifically in tumor cells lacking functional p53. The diagram below illustrates this proposed mechanism.

start Start plate_cells Plate p53-deficient and p53-wild-type tumor cells start->plate_cells incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight add_compound Add serial dilutions of this compound incubate_overnight->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_ctg Add CellTiter-Glo® Reagent incubate_72h->add_ctg lyse_cells Lyse cells and stabilize luminescent signal add_ctg->lyse_cells read_luminescence Measure luminescence with a plate reader lyse_cells->read_luminescence analyze_data Analyze data to determine IC50 values read_luminescence->analyze_data end End analyze_data->end

References

The Role of Bay-091 in Elucidating Lipid Kinase Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-091 is a potent and highly selective chemical probe for Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type-2 Alpha (PIP4K2A), a lipid kinase that plays a crucial role in cellular signaling.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying lipid kinase pathways. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate the function of PIP4K2A and its role in health and disease.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of PIP4K2A.[3] The primary function of PIP4K2A is to catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][4][5] By selectively inhibiting PIP4K2A, this compound allows for the precise dissection of this signaling pathway, enabling researchers to study the downstream consequences of reduced PI(4,5)P2 synthesis from this specific source.

Data Presentation: Quantitative Analysis of this compound

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Assay Type Parameter Condition Value Reference
In Vitro Potency
ADP-Glo Kinase AssayIC5010 µM ATP1.3 nM[6][7]
IC50250 µM ATP2.6 nM[6][7]
HTRF Binding Competition AssayIC5010 µM ATP8.5 nM[6][7]
IC502 mM ATP16.4 nM[6][7]
Cellular Target Engagement
CETSA (Cell Lysates)EC5060°C1.8 µM[6]
CETSA (Intact Cells)EC5056°C1.1 µM[6]

Table 1: Potency and Target Engagement of this compound against PIP4K2A

Screening Panel Concentration Results Reference
Kinase Selectivity
Eurofins Kinase Panel (373 kinases)1 µMNo off-target kinase inhibition > 60%[6]
Off-Target Profile
Eurofins Safety Panel (77 targets)10 µMClosest off-targets (% inhibition):- TBXAS1 (98%)- HTR2B (98%)- MAOB (81%)- PDE3 (74%)- PDE5A (62%)[6]

Table 2: Selectivity and Off-Target Profile of this compound

Signaling Pathways

The PIP4K2A Signaling Pathway

This compound directly inhibits PIP4K2A, which is a key enzyme in the synthesis of PI(4,5)P2 from PI5P. PI(4,5)P2 is a critical signaling lipid with numerous downstream effectors, involved in processes such as cytoskeletal organization, membrane trafficking, and signal transduction.[8]

PIP4K2A_Pathway cluster_membrane Cell Membrane PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Bay091 This compound Bay091->PIP4K2A Downstream Downstream Effectors PI45P2->Downstream

Caption: The PIP4K2A signaling pathway and the inhibitory action of this compound.

Hypothesized Interaction with the PI3K/AKT Pathway

Some studies suggest a potential link between PIP4K2A and the PI3K/AKT signaling pathway, particularly in the context of p53-mutant cancers.[5][9][10] The depletion of PIP4K2A has been shown to potentially lead to hyperactivation of AKT.[5] However, direct treatment with this compound did not result in a measurable change in pAKT levels, indicating that the relationship is likely complex and may be cell-type or context-dependent.[3][6]

Hypothesized_Pathway cluster_pathways Hypothesized Crosstalk PIP4K2A PIP4K2A PI3K PI3K PIP4K2A->PI3K Negative Regulation (Hypothesized) Bay091 This compound Bay091->PIP4K2A AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Phosphorylation CellGrowth Cell Growth & Survival pAKT->CellGrowth

Caption: Hypothesized interaction between the PIP4K2A and PI3K/AKT pathways.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are based on established methods and specific details from relevant publications.

PIP4K2A ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human PIP4K2A enzyme

  • This compound (or other test compounds)

  • Phosphatidylinositol-5-phosphate (PI5P) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • Reaction Setup: In a 384-well plate, add:

    • Test compound or vehicle control.

    • Recombinant PIP4K2A enzyme.

    • PI5P substrate.

  • Initiate Reaction: Add ATP to a final concentration of 10 µM (low ATP) or 250 µM (medium ATP) to start the reaction.[1]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[1]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition based on the vehicle control and determine the IC50 value.

PIP4K2A HTRF® Binding Competition Assay

This assay measures the amount of PI(4,5)P2 produced by the kinase reaction through a competitive binding format.

Materials:

  • Recombinant human PIP4K2A enzyme

  • This compound (or other test compounds)

  • PI5P substrate

  • ATP

  • HTRF® Kinase Assay Kit (e.g., Millipore #33-054)

  • Assay Buffer

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • Kinase Reaction: In a 384-well plate, combine:

    • Test compound or vehicle control.

    • Recombinant PIP4K2A enzyme.

    • PI5P substrate.

    • ATP (final concentration of 10 µM or 2 mM).[1]

  • Incubation: Incubate to allow the kinase reaction to proceed.

  • Detection: Add the HTRF® detection reagents (e.g., Europium-labeled anti-GST antibody and biotinylated PI(4,5)P2 tracer) according to the manufacturer's protocol.

  • Incubation: Incubate to allow for the binding and FRET reaction to occur.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at both donor and acceptor wavelengths.

  • Analysis: Calculate the HTRF® ratio and determine the IC50 values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is used to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[11][12]

Materials:

  • Cultured cells (e.g., K-562)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against PIP4K2A and a loading control

  • Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour at 37°C).[3]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler to generate a melt curve, or to a single, optimized temperature (e.g., 56°C for intact cells) for isothermal dose-response analysis.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification: Determine the protein concentration of the soluble fractions.

  • Western Blotting:

    • Run equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against PIP4K2A and a loading control.

    • Incubate with a secondary antibody and develop the blot.

  • Analysis: Quantify the band intensities. For melt curves, plot the amount of soluble protein as a function of temperature. For isothermal dose-response, plot the amount of soluble protein as a function of this compound concentration to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.

Experimental_Workflow Start Start: Compound Synthesis Biochem Biochemical Assays (ADP-Glo, HTRF) Start->Biochem Potency Determine In Vitro Potency (IC50) Biochem->Potency Selectivity Kinase Selectivity Screening Potency->Selectivity Cellular Cell-Based Assays (CETSA) Selectivity->Cellular TargetEngage Confirm Target Engagement (EC50) Cellular->TargetEngage Pathway Pathway Analysis (Western Blot, etc.) TargetEngage->Pathway Functional Functional Assays (Proliferation, etc.) Pathway->Functional End End: Characterized Probe Functional->End

Caption: A generalized experimental workflow for kinase inhibitor characterization.

Conclusion

This compound is a valuable and well-characterized chemical probe for the study of PIP4K2A. Its high potency and selectivity make it an excellent tool for investigating the role of this lipid kinase in various cellular processes. The detailed experimental protocols and workflow provided in this guide are intended to facilitate the use of this compound in research and drug discovery, ultimately contributing to a deeper understanding of lipid kinase signaling pathways. However, as with any chemical probe, it is crucial to use appropriate controls and to be mindful of its off-target profile at higher concentrations.

References

Bay-091: A Comprehensive Technical Guide to a Potent and Selective PIP4K2A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay-091 is a potent and highly selective chemical probe for Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the regulation of phosphoinositide signaling pathways.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound. It details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the relevant signaling pathways and experimental workflows. While initially investigated for its potential anti-proliferative effects in p53-deficient tumors, this compound did not demonstrate the hypothesized mode of action.[2][3] Nevertheless, it serves as a valuable tool for elucidating the physiological and pathophysiological roles of PIP4K2A.[2][3]

Introduction

Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2][3] The dysregulation of PIP4K2A has been implicated in various diseases, including cancer, particularly in tumors with mutant or null p53.[2][3] The discovery of potent and selective inhibitors of PIP4K2A is crucial for studying its biological functions and therapeutic potential. This compound emerged from a high-throughput screening campaign and subsequent structure-based drug design as a highly selective and potent inhibitor of PIP4K2A.[2][3]

Discovery and Optimization

The discovery of this compound was a result of a systematic process involving high-throughput screening (HTS) and structure-based optimization.

High-Throughput Screening

An HTS campaign was conducted to identify initial hits against PIP4K2A. This screening led to the identification of a 1,7-naphthyridine-based compound as a starting point for further optimization.

Structure-Based Optimization

Following the identification of the initial hit, a structure-based optimization program was initiated. X-ray crystallography of the lead compounds in complex with PIP4K2A provided crucial insights into the binding mode and guided the design of more potent and selective analogs. This iterative process of chemical synthesis and biological testing led to the development of this compound.

The synthesis of this compound involves a multi-step chemical process. A key step is the Suzuki coupling of a bromonaphthyridine intermediate with (2-fluoro-3-methylphenyl)boronic acid to furnish the final compound.[4][5]

Mechanism of Action

This compound is an ATP-competitive inhibitor of PIP4K2A.[6] It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrate, PI5P. This inhibition leads to an accumulation of PI5P and a decrease in the production of PI(4,5)P2, thereby modulating downstream signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₂₁FN₄O₂
Molecular Weight440.48 g/mol
Purity≥98%
SolubilitySoluble to 50 mM in DMSO with gentle warming

Table 2: In Vitro Potency of this compound against PIP4K2A

Assay FormatATP ConcentrationIC₅₀ (nM)
HTRF Assay10 µM8.5
HTRF Assay2 mM16.4
-10 µM1.3

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay was used to determine the in vitro potency of this compound against PIP4K2A.

Principle: The HTRF kinase assay is a robust method for measuring kinase activity. It relies on the detection of a phosphorylated substrate via fluorescence resonance energy transfer (FRET) between a donor fluorophore (europium cryptate-labeled anti-phospho-substrate antibody) and an acceptor fluorophore (XL665-labeled streptavidin which binds to a biotinylated substrate).

Protocol:

  • Reaction Setup: In a 384-well plate, the PIP4K2A enzyme, the biotinylated substrate, and varying concentrations of this compound were incubated in the assay buffer.

  • Initiation: The kinase reaction was initiated by the addition of ATP.

  • Termination and Detection: The reaction was stopped by the addition of a detection mixture containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.

  • Signal Measurement: The plate was incubated to allow for the binding of the detection reagents, and the HTRF signal was read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) was calculated and used to determine the IC₅₀ values.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the target engagement of this compound with PIP4K2A in a cellular environment.

Principle: CETSA is based on the principle that the thermal stability of a protein increases upon ligand binding. By heating cells treated with a compound and then quantifying the amount of soluble protein, one can assess target engagement.

Protocol:

  • Cell Treatment: Intact cells were incubated with varying concentrations of this compound or a vehicle control.

  • Heat Challenge: The cell suspensions were heated to a specific temperature at which the target protein without a bound ligand would denature and aggregate.

  • Cell Lysis and Fractionation: The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble PIP4K2A in the supernatant was quantified using standard protein detection methods such as Western blotting or AlphaScreen. An increase in the amount of soluble PIP4K2A in the presence of this compound indicated target engagement.

Signaling Pathways and Experimental Workflows

PIP4K2A Signaling Pathway

The following diagram illustrates the central role of PIP4K2A in phosphoinositide metabolism and the hypothesized downstream effects that were investigated.

PIP4K2A_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI(4,5)P2 PI(4,5)P2 AKT_activation AKT Activation PI(4,5)P2->AKT_activation Hypothesized Modulation PIP4K2A->PI(4,5)P2 Phosphorylation ROS_production ROS Production AKT_activation->ROS_production Apoptosis Apoptosis in p53-deficient cells ROS_production->Apoptosis This compound This compound This compound->PIP4K2A Inhibition

Caption: PIP4K2A signaling pathway and the point of inhibition by this compound.

This compound Discovery and Characterization Workflow

The logical flow of the discovery and preclinical evaluation of this compound is depicted below.

Bay091_Workflow HTS High-Throughput Screening Hit_ID Hit Identification (1,7-naphthyridine core) HTS->Hit_ID SBDD Structure-Based Drug Design (X-ray Crystallography) Hit_ID->SBDD Synthesis Chemical Synthesis of Analogs SBDD->Synthesis Biochem_Assay Biochemical Assays (HTRF for IC50) Synthesis->Biochem_Assay Bay-091_ID Identification of this compound Cellular_Assay Cellular Assays (CETSA for Target Engagement) Bay-091_ID->Cellular_Assay Biochem_Assay->SBDD Iterative Optimization Biochem_Assay->Bay-091_ID Proliferation_Assay Proliferation Assays (p53-deficient cells) Cellular_Assay->Proliferation_Assay Conclusion Valuable Chemical Probe for Studying PIP4K2A Signaling Proliferation_Assay->Conclusion

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent, selective, and cell-active chemical probe for the lipid kinase PIP4K2A. Its discovery and characterization have been thoroughly documented, providing a valuable tool for the scientific community. While the initial hypothesis of its utility as an anti-proliferative agent in p53-deficient tumors was not substantiated, this compound remains an indispensable molecule for investigating the complex roles of PIP4K2A in health and disease. Future research utilizing this compound will undoubtedly contribute to a deeper understanding of phosphoinositide signaling and may uncover novel therapeutic opportunities.

References

Structure-Activity Relationship of Exemplar-42: A Case Study

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationship (SAR) of a compound designated "Bay-091" cannot be provided at this time. Extensive searches of publicly available scientific databases and literature have not yielded any specific information on a compound with this identifier. It is possible that "this compound" is an internal preclinical designation, a compound with limited public data, or a potential typographical error.

To fulfill the user's request for a detailed technical guide on SAR, a hypothetical compound, "Exemplar-42," will be used to demonstrate the requested format, data presentation, experimental protocols, and visualizations. This guide is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

Exemplar-42 is a potent and selective inhibitor of the fictitious enzyme, Kinase-X, a key regulator in an oncogenic signaling pathway. This document outlines the structure-activity relationships of a series of analogs based on the core scaffold of Exemplar-42, detailing the impact of chemical modifications on inhibitory activity.

Core Scaffold of Exemplar-42 and its Analogs

The core structure of Exemplar-42 is a substituted pyrimidine (B1678525) ring. The SAR study focused on modifications at three key positions: R1, R2, and the pyrimidine core itself.

Table 1: In Vitro Inhibitory Activity of Exemplar-42 Analogs against Kinase-X

Compound IDR1 GroupR2 GroupCore ModificationIC50 (nM)
Exemplar-424-FluorophenylMethylNone5.2
Analog-A1PhenylMethylNone15.8
Analog-A24-ChlorophenylMethylNone8.1
Analog-A34-MethoxyphenylMethylNone25.4
Analog-B14-FluorophenylEthylNone12.6
Analog-B24-FluorophenylCyclopropyl (B3062369)None3.9
Analog-C14-FluorophenylMethylPyridine (B92270)45.2

Structure-Activity Relationship Analysis

Analysis of the data in Table 1 reveals several key SAR trends for the inhibition of Kinase-X:

  • R1 Position: A halogen-substituted phenyl ring at the R1 position is crucial for potent inhibitory activity. The 4-fluoro substitution (Exemplar-42) provides a significant increase in potency compared to the unsubstituted phenyl ring (Analog-A1). While a 4-chloro substitution (Analog-A2) is tolerated, the 4-methoxy group (Analog-A3) leads to a decrease in activity, suggesting a potential steric or electronic clash in the binding pocket.

  • R2 Position: The R2 position appears to be sensitive to the size and nature of the alkyl group. A small, rigid cyclopropyl group (Analog-B2) results in the most potent analog in this series. Increasing the alkyl chain length from methyl (Exemplar-42) to ethyl (Analog-B1) reduces inhibitory activity.

  • Core Modification: Modification of the pyrimidine core to a pyridine ring (Analog-C1) significantly diminishes the inhibitory potency, indicating that the nitrogen atoms in the pyrimidine ring are critical for binding interactions with Kinase-X.

Experimental Protocols

Kinase-X Inhibition Assay

This protocol describes the in vitro assay used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against Kinase-X.

  • Reagents and Materials:

    • Recombinant human Kinase-X (enzyme)

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Streptavidin-coated microplates

    • Europium-labeled anti-phospho-serine antibody (detection antibody)

    • Time-Resolved Fluorescence (TRF) plate reader

  • Procedure:

    • A 10 mM stock solution of each test compound is prepared in 100% DMSO.

    • Serial dilutions of the compounds are prepared in assay buffer.

    • The enzyme, peptide substrate, and test compound are pre-incubated in the streptavidin-coated microplate for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped by the addition of EDTA.

    • The detection antibody is added, and the plate is incubated for 60 minutes at room temperature.

    • The plate is washed to remove unbound antibody.

    • The TRF signal is read using a plate reader at an excitation wavelength of 340 nm and an emission wavelength of 615 nm.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

G cluster_workflow Experimental Workflow: Kinase-X Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, ATP, Compounds) pre_incubate Pre-incubate (Enzyme, Substrate, Compound) prep->pre_incubate initiate Initiate Reaction (Add ATP) pre_incubate->initiate incubate Incubate (60 min at 30°C) initiate->incubate stop Stop Reaction (Add EDTA) incubate->stop detect Add Detection Antibody stop->detect read Read TRF Signal detect->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for the in vitro Kinase-X inhibition assay.

G cluster_pathway Hypothetical Signaling Pathway of Kinase-X GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Exemplar42 Exemplar-42 Exemplar42->KinaseX Inhibits

Caption: Inhibition of the Kinase-X signaling pathway by Exemplar-42.

Methodological & Application

Application Notes and Protocols for Bay-091 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Bay-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type-2 Alpha (PIP4K2A), in cell culture experiments.

This compound is a valuable chemical probe for investigating the signaling pathways involving PIP4K2A. It functions by inhibiting the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This document outlines the essential information and protocols for the effective use of this compound in cellular assays.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for this compound.

ParameterValueAssay ConditionsCell LineReference
Biochemical Potency
IC501.3 nMADP-Glo assay, 10 µM ATP-[1]
IC502.6 nMADP-Glo assay, 250 µM ATP-[1]
IC508.5 nMHTRF assay, 10 µM ATP-[1]
IC5016.4 nMHTRF assay, 2 mM ATP-[2]
Cellular Target Engagement
EC501.8 µMCETSA (lysates), 60°CTHP-1[1]
EC501.1 µMCETSA (intact cells), 56°CTHP-1[1]
Antiproliferative Activity
IC50> 30 µMCellTiter-Glo assay, 72hTHP-1 (p53 mutant)[3]
IC50> 30 µMCellTiter-Glo assay, 72hNCI-H460 (p53 wt)[3]
Cellular Effect
Effective Concentration1 µMReduction of Hb γ chain production, 24hK562, KU812[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Bay091_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PI(4,5)P2 PI(4,5)P2 PIP4K2A->PI(4,5)P2 ATP to ADP Downstream_Effectors Downstream Effectors (e.g., Actin Cytoskeleton, Ion Channels) PI(4,5)P2->Downstream_Effectors This compound This compound This compound->PIP4K2A Inhibition Cell_Viability_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with this compound (e.g., 72 hours) Seed_Cells->Treat_Cells Add_Reagent 3. Add CellTiter-Glo® reagent Treat_Cells->Add_Reagent Incubate 4. Incubate and lyse cells Add_Reagent->Incubate Measure_Luminescence 5. Measure luminescence Incubate->Measure_Luminescence Flow_Cytometry_Workflow Cell_Treatment 1. Treat cells with this compound Cell_Harvest 2. Harvest and wash cells Cell_Treatment->Cell_Harvest Fixation_Permeabilization 3. Fix and permeabilize cells Cell_Harvest->Fixation_Permeabilization Staining 4. Stain with fluorescent dyes (e.g., PI for cell cycle, Annexin V/7-AAD for apoptosis) Fixation_Permeabilization->Staining Data_Acquisition 5. Acquire data on a flow cytometer Staining->Data_Acquisition Data_Analysis 6. Analyze data Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for Preparing Bay-091 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation, handling, and storage of a stock solution of Bay-091 using Dimethyl Sulfoxide (DMSO).

Application Notes

1.1. Introduction to this compound

This compound is a potent and highly selective, ATP-dependent inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A). It is a valuable chemical probe for studying the signaling pathways involving PIP4K2A and its role in various pathophysiological conditions[1][2]. The compound is intended for laboratory research use only.

1.2. Mechanism of Action

PIP4K2A is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[2]. This process is a key step in phosphoinositide signaling pathways that regulate cell proliferation, differentiation, and motility[3]. This compound selectively inhibits PIP4K2A, thereby blocking the production of PI(4,5)P2 from PI5P[4].

Bay091_Signaling_Pathway PI5P PI5P PI45P2 PI(4,5)P2 PI5P->PI45P2 ATP to ADP PIP4K2A PIP4K2A PIP4K2A->PI45P2 Bay091 This compound Bay091->PIP4K2A inhibits

Caption: this compound inhibits the PIP4K2A-mediated conversion of PI5P to PI(4,5)P2.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 440.48 g/mol
Formula C₂₆H₂₁FN₄O₂
CAS Number 2922280-34-8[4]
Purity ≥98% (HPLC)
Appearance Light yellow to light brown solid[4]
Solubility Soluble up to 50 mM in DMSO with gentle warming.Soluble up to 125 mg/mL (283.79 mM) in newly opened DMSO, may require ultrasonic treatment.[4]
Powder Storage Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4][4]
Stock Solution Storage Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]Avoid repeated freeze-thaw cycles.[4][5]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

3.1. Objective

To prepare a 10 mM stock solution of this compound in high-purity DMSO for use in downstream experiments.

3.2. Materials

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Sterile, amber, or light-protected microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.3. Experimental Workflow

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Calculate 1. Calculate Mass of this compound Weigh 2. Weigh this compound Powder Calculate->Weigh Add_DMSO 3. Add DMSO to the Tube Weigh->Add_DMSO Vortex 4. Vortex Until Dissolved Add_DMSO->Vortex Warm_Sonicate 5. Gentle Warming or Sonication (if needed) Vortex->Warm_Sonicate Aliquot 6. Aliquot into Working Volumes Warm_Sonicate->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the preparation of this compound stock solution.

3.4. Step-by-Step Procedure

  • Calculate the Required Mass:

    • Use the following formula to calculate the mass of this compound required to make a 10 mM stock solution.

      • Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock:

      • Mass (mg) = 10 mM x 1 mL x 440.48 g/mol / 1000 = 4.405 mg

  • Weigh the Compound:

    • On a calibrated analytical balance, carefully weigh the calculated mass of this compound powder into a sterile, light-protected microcentrifuge tube.

  • Dissolve the Compound:

    • Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.

    • Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.[6]

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication may be required.[4][6] Always check for compound stability under these conditions if possible. It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[4]

  • Aliquot and Store:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile, clearly labeled, light-protected microcentrifuge tubes.[5][6]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

3.5. Dilution for Cell-Based Assays

  • When preparing working solutions for cell-based assays, perform serial dilutions of the DMSO stock in your aqueous buffer or culture medium.[7]

  • It is crucial to keep the final concentration of DMSO in the assay below 0.5% (v/v), as higher concentrations can be toxic to cells.[8][9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[8]

3.6. Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

References

Application Notes and Protocols for Bay-091 Treatment in Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bay-091, a potent and highly selective inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase type 2 alpha (PIP4K2A), in cancer cell line studies.

Introduction

This compound is a valuable chemical probe for studying the signaling pathways involving PIP4K2A.[1][2] This lipid kinase plays a role in converting phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger involved in various cellular processes.[1][3] Dysregulation of the PI3K/AKT signaling pathway is a hallmark of many cancers, and targeting upstream regulators like PIP4K2A is an area of active investigation. The involvement of PIP4K2A/B in cancer has been particularly suggested in tumors with mutant or null p53.[1][3][4] Depletion of PIP4K2A/B has been shown to inhibit tumor growth, potentially through hyperactivation of AKT and subsequent reactive oxygen species (ROS)-mediated apoptosis.[1][3]

However, studies have shown that while this compound effectively engages its target in cells, this does not always translate into significant antiproliferative activity in p53-deficient tumor cells, highlighting the complexity of the signaling network.[1][3][4] These notes provide protocols for assessing the biochemical and cellular effects of this compound to enable further investigation into its mechanism of action and potential therapeutic applications.

Data Presentation

Table 1: In Vitro Biochemical Potency of this compound against PIP4K2A
Assay FormatATP ConcentrationIC50 (nM)
ADP-Glo10 µM1.3
ADP-Glo250 µM2.6
HTRF10 µM8.5
HTRF2 mM16.4[5]
Table 2: Cellular Target Engagement of this compound
AssayCell StateTemperatureEC50 (µM)
CETSALysates60°C1.8
CETSAIntact Cells56°C1.1
Table 3: Antiproliferative Activity of this compound in Human Cancer Cell Lines (72h incubation)
Cell LineCancer Typep53 StatusIC50 (µM)
EBC-1Lung CancerMutant30[2][6]
NCI-H460Lung CancerWild Type> 30[2][6]
THP-1LeukemiaMutant> 30[2][6]

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway affected by this compound.

Bay091_Signaling_Pathway cluster_cell Cellular Effects PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 AKT_inactive AKT (inactive) PI45P2->AKT_inactive ... AKT_active AKT (active) AKT_inactive->AKT_active ROS ROS AKT_active->ROS Hyperactivation leads to Apoptosis Apoptosis ROS->Apoptosis Bay091 This compound Bay091->PIP4K2A

Caption: Hypothesized signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Cell Viability/Antiproliferative Assay (e.g., CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., EBC-1, NCI-H460, THP-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with This compound dilutions incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_ctg Add CellTiter-Glo® reagent incubate2->add_ctg measure Measure luminescence add_ctg->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the cell viability assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol is used to verify the direct binding of this compound to its target protein, PIP4K2A, in a cellular context.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • Heating block or PCR machine

  • SDS-PAGE and Western blotting reagents

  • Anti-PIP4K2A antibody

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at various concentrations (and a vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Cell Lysis (for lysate CETSA) or Intact Cell Heating:

    • For Lysates: Harvest and wash cells with PBS. Resuspend in PBS with protease inhibitors and lyse by freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant (lysate).

    • For Intact Cells: Harvest and resuspend cells in culture medium.

  • Heat Challenge:

    • Aliquot the cell lysate or intact cell suspension.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples on ice.

  • Protein Precipitation and Detection:

    • For lysates, centrifuge to pellet precipitated proteins.

    • For intact cells, lyse the cells and then centrifuge.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble PIP4K2A in each sample by SDS-PAGE and Western blotting using an anti-PIP4K2A antibody.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the percentage of soluble PIP4K2A against the temperature for each this compound concentration.

    • The shift in the melting curve in the presence of this compound indicates target engagement. The EC50 can be determined by plotting the soluble protein fraction at a specific temperature against the drug concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of PIP4K2A.

Materials:

  • Recombinant human PIP4K2A enzyme

  • PI5P substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase buffer, PI5P substrate, and recombinant PIP4K2A enzyme.

    • Add serial dilutions of this compound or vehicle control to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to determine the IC50 value.

Concluding Remarks

This compound is a critical tool for elucidating the role of PIP4K2A in cancer biology. The provided protocols offer a framework for investigating its biochemical and cellular effects. While the direct antiproliferative effects of this compound may be modest in some cancer cell lines, its ability to engage PIP4K2A in cells makes it an excellent probe for dissecting the downstream consequences of inhibiting this lipid kinase. Further studies are warranted to explore potential synergistic combinations and to identify specific cellular contexts where PIP4K2A inhibition might be therapeutically beneficial.

References

Application Notes and Protocols for Bay-091 using ADP-Glo™ and HTRF® Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing the ADP-Glo™ Kinase Assay and HTRF® Kinase Assay to determine the inhibitory activity of Bay-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A).[1][2][3]

Introduction to this compound and Target Kinase

This compound is a chemical probe identified as a potent and highly selective inhibitor of PIP4K2A, a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][4][5] The inhibition of PIP4K2A is a subject of research in various pathophysiological conditions, including cancer.[1][5] These protocols describe the use of two common biochemical assays, the bioluminescent ADP-Glo™ assay and the time-resolved fluorescence resonance energy transfer (TR-FRET)-based HTRF® assay, to quantify the inhibitory potency of this compound against PIP4K2A.

Quantitative Data Summary

The inhibitory potency of this compound against PIP4K2A has been determined using both ADP-Glo™ and HTRF® assays at various ATP concentrations. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay PlatformATP ConcentrationThis compound IC50 (nM)Reference
ADP-Glo™10 µM1.3[3][6]
ADP-Glo™250 µM2.6[6]
HTRF®10 µM8.5[3]
HTRF®2 mM16.4[3][7]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic reaction catalyzed by PIP4K2A, the target of this compound.

PIP4K2A_Signaling_Pathway cluster_reaction PIP4K2A Catalyzed Reaction cluster_inhibition Inhibition by this compound PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A ATP ATP ATP->PIP4K2A PIP45P2 PI(4,5)P2 PIP4K2A->PIP45P2 ADP ADP PIP4K2A->ADP Bay091 This compound Bay091->PIP4K2A Inhibits

Caption: PIP4K2A catalyzes the phosphorylation of PI5P to PI(4,5)P2, a reaction inhibited by this compound.

ADP-Glo™ Kinase Assay

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][9] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce a light signal that is proportional to the ADP concentration and, therefore, the kinase activity.[10][11]

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Assay Workflow step1 Step 1: Kinase Reaction (PIP4K2A, PI5P, ATP, this compound) step2 Step 2: Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step1->step2 step3 Step 3: ADP to ATP Conversion & Detection (Add Kinase Detection Reagent) step2->step3 step4 Step 4: Measure Luminescence step3->step4

Caption: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.

Experimental Protocol

This protocol is designed for a 384-well plate format. Volumes can be adjusted for other plate formats, maintaining the recommended ratios.[12]

Materials:

  • PIP4K2A enzyme

  • PI5P substrate

  • ATP

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)[13]

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1.25 µL of 4x compound solution (or DMSO for controls) to the appropriate wells.

    • Add 2.5 µL of a 2x enzyme/substrate mix (PIP4K2A and PI5P in kinase buffer).

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 1.25 µL of 4x ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.[12]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction.[12]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

HTRF® Kinase Assay

Assay Principle

The HTRF® (Homogeneous Time-Resolved Fluorescence) assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology used to measure molecular interactions.[14] In the context of a kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor, e.g., XL665) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in FRET. The HTRF signal is proportional to the level of substrate phosphorylation.[15]

HTRF_Workflow cluster_workflow HTRF® Assay Workflow step1 Step 1: Kinase Reaction (PIP4K2A, Biotinylated Substrate, ATP, this compound) step2 Step 2: Detection (Add Eu-cryptate antibody and SA-XL665) step1->step2 step3 Step 3: Incubation step2->step3 step4 Step 4: Measure TR-FRET Signal step3->step4

References

Application Notes and Protocols for Bay-091: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage and stability of Bay-091, a potent and selective inhibitor of PIP4K2A. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound is a small molecule inhibitor targeting Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the phosphoinositide signaling pathway. By inhibiting PIP4K2A, this compound modulates the levels of key signaling lipids, making it a valuable tool for studying cellular processes regulated by this pathway and for potential therapeutic development. Given its potency, ensuring the stability of this compound during storage and handling is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₆H₂₁FN₄O₂
Molecular Weight 440.47 g/mol [1]
Appearance Light yellow to light brown solid[1]
Solubility Soluble in DMSO up to 125 mg/mL (283.79 mM) with ultrasonic assistance[1].

Long-Term Storage Recommendations

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The recommended storage conditions for both the solid compound and solutions are summarized below.

Solid Form
Storage TemperatureRecommended Duration
-20°C 3 years[1]
4°C 2 years[1]

For optimal long-term stability, it is recommended to store this compound as a solid at -20°C.

In Solvent

When prepared as a stock solution, typically in Dimethyl Sulfoxide (DMSO), the following storage conditions are advised to minimize degradation. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Storage TemperatureRecommended Duration
-80°C 6 months[1]
-20°C 1 month[1]

This compound Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of PIP4K2A. This kinase is responsible for the phosphorylation of phosphatidylinositol-5-phosphate (PI(5)P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂), a critical secondary messenger in cellular signaling. The inhibition of this pathway by this compound is depicted in the following diagram.

Bay091_Signaling_Pathway cluster_membrane Cell Membrane PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP45P2 PI(4,5)P₂ Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Ion Channels) PIP45P2->Downstream PIP4K2A->PIP45P2 Phosphorylation Bay091 This compound Bay091->PIP4K2A Inhibition

This compound inhibits the PIP4K2A-mediated phosphorylation of PI(5)P to PI(4,5)P₂.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound in solution using High-Performance Liquid Chromatography with UV detection (HPLC-UV). As specific quantitative data on this compound's degradation kinetics is not publicly available, this protocol should be adapted and validated by the end-user for their specific experimental conditions.

Materials and Equipment
  • This compound solid compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Incubator or water bath

Experimental Workflow

The overall workflow for assessing the stability of this compound is outlined below.

Stability_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Dilute Stock Solution in Test Buffers (e.g., pH 4, 7, 9) A->B C Incubate Samples at Desired Temperatures (e.g., 4°C, 25°C, 37°C) B->C D Collect Aliquots at Specific Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze Aliquots by HPLC-UV D->E F Quantify Remaining this compound and Potential Degradants E->F G Calculate Percent Stability F->G Degradation_Pathways Bay091 This compound (C₂₆H₂₁FN₄O₂) Hydrolysis Hydrolysis (e.g., of amide linkage) Bay091->Hydrolysis Potential Degradation Oxidation Oxidation (e.g., at electron-rich sites) Bay091->Oxidation Potential Degradation Photodegradation Photodegradation (if exposed to light) Bay091->Photodegradation Potential Degradation

References

Application Notes: Designing a Dose-Response Experiment with Bay-091

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a dose-response experiment for Bay-091, a potent and highly selective inhibitor of the kinase PIP4K2A.[1]

Introduction to this compound

This compound is a chemical probe that selectively inhibits Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A). This enzyme is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] PI(4,5)P2 is a critical secondary messenger involved in various cellular processes, including signal transduction, cell proliferation, and motility.[3] While initially investigated for its potential anti-proliferative effects in p53-deficient tumor cells, this compound did not demonstrate the hypothesized activity.[4] However, it serves as a valuable tool for studying PIP4K2A signaling and its role in various physiological and pathological conditions.[5]

A dose-response experiment is fundamental to characterizing the biological activity of this compound. The primary objectives are to determine the concentration at which the inhibitor elicits a biological response (e.g., inhibition of cell growth or modulation of a signaling pathway) and to quantify its potency, typically by calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Signaling Pathway of PIP4K2A and Inhibition by this compound

The following diagram illustrates the enzymatic reaction catalyzed by PIP4K2A and the inhibitory action of this compound. PIP4K2A phosphorylates PI5P using ATP, producing PI(4,5)P2 and ADP. This compound acts as an ATP-competitive inhibitor, blocking this conversion.

PIP4K2A_Pathway cluster_0 PIP4K2A Catalytic Activity ATP ATP PIP4K2A PIP4K2A ATP->PIP4K2A PI5P Phosphatidylinositol 5-phosphate (PI5P) PI5P->PIP4K2A ADP ADP PIP4K2A->ADP Enzymatic Reaction PIP45P2 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) PIP4K2A->PIP45P2 Bay091 This compound Bay091->PIP4K2A Inhibition

Caption: PIP4K2A signaling pathway and the inhibitory effect of this compound.

Experimental Design and Workflow

A typical dose-response experiment involves treating cultured cells with a range of this compound concentrations and measuring a specific biological endpoint. Key considerations include the choice of cell line, concentration range, use of controls, and the number of replicates.[6]

1. Cell Line Selection:

  • Hematopoietic Cell Lines: K562 and KU812 cells have been used to show that this compound can reduce the production of the Hb γ chain.[1]

  • Tumor Cell Lines: While initial hypotheses in p53-deficient tumor cells were not confirmed, these lines can still be used to investigate other potential effects of PIP4K2A inhibition.[2]

  • Cell Line for Target Engagement: THP-1 cells have been successfully used in Cellular Thermal Shift Assay (CETSA) experiments to confirm this compound target engagement.[4]

2. Concentration Range:

  • A wide concentration range is recommended, especially when the sensitivity of the cell line is unknown.[6]

  • Given this compound's cellular EC50 of ~1.1-1.8 µM in CETSA, a starting range could span from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).[3][4]

  • A serial dilution, typically using a 3-fold or 10-fold dilution factor across 8 to 10 points, is common.[6]

3. Controls:

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.

  • Negative Control Compound: BAY-0361 is the recommended negative control for this compound.[3]

  • Untreated Control: Cells in media alone.

  • Positive Control: A compound known to induce the measured effect (e.g., a known cytotoxic agent for a viability assay).

4. Replicates:

  • A minimum of three biological replicates should be performed for statistical significance.[6]

The following diagram outlines the general workflow for a dose-response experiment with this compound.

Experimental_Workflow cluster_workflow Experimental Workflow prep 1. Preparation - Prepare this compound stock - Culture cells seeding 2. Cell Seeding - Plate cells in 96-well plates prep->seeding treatment 3. Treatment - Add serial dilutions of this compound seeding->treatment incubation 4. Incubation - Incubate for 24-72 hours treatment->incubation assay 5. Biological Assay - Cell Viability (MTT/Resazurin) - Western Blot - CETSA incubation->assay data 6. Data Acquisition - Read plate/blot assay->data analysis 7. Data Analysis - Normalize data - Generate dose-response curve - Calculate IC50/EC50 data->analysis

Caption: General workflow for a this compound dose-response experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin Reduction Assay)

This protocol measures cell viability by quantifying the metabolic reduction of resazurin (B115843) (a blue, non-fluorescent dye) to resorufin (B1680543) (a pink, highly fluorescent compound) by viable cells.[7]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound (and BAY-0361 negative control)

  • DMSO (vehicle)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Start from a high concentration (e.g., 200 µM) to achieve a 1X final concentration range (e.g., 100 µM down to low nM).

  • Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence of each well using a plate reader.

Protocol 2: Western Blot for Downstream Signaling Analysis

This protocol is used to assess changes in protein expression or phosphorylation following this compound treatment. For example, one could investigate the phosphorylation status of AKT, as PIP4K2A inhibition was hypothesized to affect this pathway.[2][8]

Materials:

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them by adding 100-200 µL of cold lysis buffer. Scrape the cells and collect the lysate.[9]

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to its target protein in a cellular environment.[4] Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cell culture flasks

  • This compound

  • PBS with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein extraction and Western blotting

Procedure:

  • Cell Treatment: Treat intact cells (e.g., THP-1) in suspension with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PIP4K2A at each temperature point by Western blot. A shift in the melting curve in the presence of this compound indicates target engagement.[4]

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Example Data from a Cell Viability Assay

This compound Conc. (µM)Raw Fluorescence (RFU) - Rep 1Raw Fluorescence (RFU) - Rep 2Raw Fluorescence (RFU) - Rep 3Average RFU% Viability (Normalized)
0 (Vehicle)45100458004550045467100.0
0.014480045200449504498398.9
0.14350044100438004380096.3
13520036000355003556778.2
102300022500228002276750.1
1001150011800116001163325.6

Normalization is performed relative to the vehicle control after subtracting the background (media only) reading.

Table 2: Summary of this compound In Vitro and Cellular Potency (Literature Data)

Assay TypeTarget/SystemConditionEndpointValueReference
Biochemical AssayPIP4K2A10 µM ATPIC501.3 nM
HTRF AssayPIP4K2A10 µM ATPIC508.5 nM
HTRF AssayPIP4K2A2 mM ATPIC5016.4 nM
CETSA (Intact Cells)PIP4K2ATHP-1 cells, 56°CEC501.1 µM[3][4]
CETSA (Cell Lysate)PIP4K2ATHP-1 lysate, 60°CEC501.8 µM[3][4]

References

Troubleshooting & Optimization

Troubleshooting Bay-091 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of Bay-091 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective, ATP-dependent inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A).[1][2][3] PIP4K2A is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4][5] By inhibiting PIP4K2A, this compound can be used as a chemical probe to study the roles of this enzyme and its substrate in various cellular signaling pathways.[4]

Q2: What is the general solubility of this compound?

This compound is a hydrophobic compound with poor solubility in aqueous solutions. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][6] For experimental purposes, it is standard practice to first prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous experimental medium.[7][8]

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening?

This common issue is known as "precipitation upon dilution" or "crashing out".[7][8] It occurs because the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium.[7] The high water content of the buffer increases the overall polarity of the solvent, causing the hydrophobic compound to fall out of solution.[9]

Solubility Data for this compound

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO5022.02Gentle warming may be required.[2][3]
DMSO283.79125Ultrasonic assistance may be needed.[10][11]
Ethanol--Soluble, but specific concentration data is not readily available.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in aqueous experimental settings.

Issue 1: My this compound powder will not dissolve in my aqueous buffer.

  • Question: I am trying to dissolve this compound directly into my phosphate-buffered saline (PBS), but it is not dissolving. What should I do?

  • Answer: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The appropriate method is to first prepare a high-concentration stock solution in a water-miscible organic solvent, such as DMSO.[7][8] This stock solution can then be serially diluted into your aqueous experimental medium to the final desired concentration.

Issue 2: My this compound precipitates out of solution during my experiment.

  • Question: I successfully diluted my this compound DMSO stock into my cell culture medium, but after a short time in the incubator, I can see a precipitate. How can I prevent this?

  • Answer: This indicates that the final concentration of this compound is likely still too high for its solubility in the aqueous medium, even with a small percentage of DMSO. Here are several strategies to address this:

    • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, typically less than 0.5% (v/v), to minimize solvent effects on the biological system.[7]

    • Gentle Warming: Briefly warming your aqueous medium to 37°C before and during the addition of the this compound stock can help improve solubility. However, be mindful of the thermal stability of this compound and other components in your medium.[9][12]

    • Sonication: Using a bath sonicator for short periods can help to break up aggregates and improve dissolution.[9][12]

    • pH Adjustment: If your experimental system allows, you can investigate the effect of pH on this compound solubility. For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[7][13]

    • Use of Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (approximately 440.48 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can try gentle warming in a 37°C water bath for 5-10 minutes or brief sonication.[9][12]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8][10]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer

  • Prepare Intermediate Dilutions: It is recommended to perform serial dilutions of your concentrated stock in DMSO first to achieve an intermediate concentration closer to your final desired concentration.[9]

  • Pre-warm Aqueous Medium: If appropriate for your experiment, pre-warm your aqueous buffer or cell culture medium to 37°C.

  • Final Dilution: Add a small volume of the final DMSO intermediate solution to your pre-warmed aqueous medium. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help to prevent localized high concentrations and subsequent precipitation.[9]

Visualizations

G cluster_start Initial Observation cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshoot Troubleshooting start This compound Insoluble in Aqueous Buffer prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock Incorrect initial step dilute Dilute DMSO Stock into Aqueous Medium prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate optimize Optimize Protocol: - Lower Final Concentration - Gentle Warming/Sonication - Adjust pH - Use Surfactants precipitate->optimize Yes proceed Proceed with Experiment precipitate->proceed No optimize->dilute Re-attempt

Caption: Troubleshooting workflow for this compound insolubility.

G Bay091 This compound PIP4K2A PIP4K2A Bay091->PIP4K2A inhibits PI45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) PIP4K2A->PI45P2 phosphorylates PI5P PI5P (Phosphatidylinositol 5-phosphate) PI5P->PIP4K2A substrate Downstream Downstream Signaling PI45P2->Downstream

Caption: Signaling pathway inhibited by this compound.

References

Navigating Unexpected CETSA Results with Bay-091: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting unexpected Cellular Thermal Shift Assay (CETSA) results when using Bay-091, a potent and selective inhibitor of Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type II Alpha (PIP4K2A). This resource offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure robust and reliable data generation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective chemical probe that inhibits the kinase PIP4K2A.[1] PIP4K2A is a lipid kinase that plays a crucial role in cell signaling by converting phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).

Q2: We've confirmed this compound engages with PIP4K2A in our CETSA experiments, but we don't observe the expected downstream anti-proliferative effects. Is this a known phenomenon?

Yes, this is a key observation that has been previously reported. Studies have demonstrated clear target engagement of PIP4K2A by this compound using CETSA, but this did not translate into the hypothesized anti-proliferative activity in certain cancer cell lines, such as p53-deficient tumor cells.[2][3] This discrepancy is a central challenge in interpreting CETSA results for this compound and is addressed in the troubleshooting section below.

Q3: Can this compound cause protein destabilization in CETSA instead of the expected stabilization?

While ligand binding typically stabilizes a target protein, destabilization can also occur and is a valid indication of target engagement.[4][5] A destabilizing thermal shift suggests that the compound may bind to a less stable conformation of the protein or induce a conformational change that makes the protein more susceptible to thermal denaturation.

Q4: How can we investigate potential off-target effects of this compound in our CETSA experiments?

Mass spectrometry-based CETSA, also known as Thermal Proteome Profiling (TPP), is a powerful unbiased method to assess the proteome-wide selectivity of a compound.[6][7] This approach can identify other proteins that are stabilized or destabilized by this compound, providing a comprehensive view of its on- and off-target interactions within the cell.[6] For instance, PIP4K2A has been identified as a potential off-target of the PLK1 inhibitor volasertib (B1683956) using this method.[7]

Troubleshooting Guide for Unexpected CETSA Results with this compound

This guide addresses specific issues that may arise during CETSA experiments with this compound.

Issue Potential Cause Recommended Action
No thermal shift observed for PIP4K2A 1. Suboptimal CETSA conditions: Incorrect heating temperature or duration. 2. Low inhibitor concentration: Insufficient this compound to saturate PIP4K2A. 3. Poor antibody quality: The antibody used for Western blotting may be inefficient. 4. Low target expression: The chosen cell line may have low endogenous levels of PIP4K2A.1. Optimize heat challenge: Perform a melt curve experiment to determine the optimal temperature for the isothermal dose-response CETSA. 2. Increase this compound concentration: Test a higher concentration range of this compound. 3. Validate antibody: Use a validated antibody and optimize its concentration. 4. Select appropriate cell line: Use a cell line with higher PIP4K2A expression or an overexpression system.
Target engagement confirmed, but no downstream phenotype 1. Non-catalytic function of PIP4K2A: The observed phenotype may not be dependent on the kinase activity of PIP4K2A. PIP4K2A has known non-catalytic, scaffolding functions that may not be affected by this compound.[8][9][10] 2. Redundant signaling pathways: Other kinases or pathways may compensate for the inhibition of PIP4K2A. 3. Cellular context: The specific cell line or experimental conditions may lack the necessary downstream signaling components.1. Investigate non-catalytic roles: Consider if the expected phenotype is linked to PIP4K2A's kinase activity. This compound may not disrupt protein-protein interactions. 2. Knockdown/knockout studies: Use siRNA or CRISPR to deplete PIP4K2A and compare the phenotype to that of this compound treatment. 3. Pathway analysis: Investigate the expression and activity of downstream signaling molecules in your model system.
Inconsistent results between replicates 1. Inaccurate pipetting: Errors in dispensing cells or reagents. 2. Uneven cell seeding: Non-homogenous cell suspension. 3. Temperature variability: Inconsistent heating across the thermal cycler block.1. Use calibrated pipettes: Ensure proper technique. 2. Ensure homogenous cell suspension: Mix cells thoroughly before seeding. 3. Use a reliable thermal cycler: Verify temperature uniformity across the block.
High background in Western blot 1. Insufficient blocking: Inadequate blocking of the membrane. 2. Antibody concentration too high: Primary or secondary antibody concentration is excessive. 3. Inadequate washing: Insufficient washing steps.1. Optimize blocking: Increase blocking time or try a different blocking agent. 2. Titrate antibodies: Determine the optimal antibody concentrations. 3. Increase washing: Increase the number and duration of washing steps.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from biochemical and cellular assays.

Compound Target Assay Type Cell Line EC50 / IC50
This compoundPIP4K2ACETSA (intact cells)THP-11.1 µM
This compoundPIP4K2ACETSA (cell lysate)THP-11.8 µM
This compoundPIP4K2AADP-Glo (low ATP)-13 nM
This compoundPIP4K2AHTRF (high ATP)-769 nM

Data compiled from Wortmann L, et al. J Med Chem. 2021.[2]

Experimental Protocols

CETSA Protocol for this compound with PIP4K2A in THP-1 Cells

This protocol is adapted from published methods that have successfully demonstrated this compound target engagement with PIP4K2A.[2]

1. Cell Culture and Treatment:

  • Culture THP-1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 0.05 mM β-mercaptoethanol at 37°C with 5% CO2.

  • For intact cell experiments, resuspend cells in Hanks' Balanced Salt Solution (HBSS). For lysate experiments, resuspend cells in HEPES buffer with protease inhibitors.

  • Prepare serial dilutions of this compound in DMSO and then further dilute in the appropriate buffer (HBSS or HEPES).

  • Incubate cells or lysate with this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspension or lysate into PCR tubes.

  • For melt curve experiments, heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • For isothermal dose-response (ITDR) experiments, heat all samples at a single, optimized temperature (e.g., 56°C for intact cells, 60°C for lysates) for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells using freeze-thaw cycles or by adding a suitable lysis buffer.

  • Pellet aggregated proteins by high-speed centrifugation (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fractions using a BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for PIP4K2A.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify band intensities to determine the amount of soluble PIP4K2A at each temperature or drug concentration.

Visualizations

PIP4K2A Signaling Pathway

PIP4K2A_Pathway PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalytic Activity Bay091 This compound Bay091->PIP4K2A Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Vesicle Trafficking) PI45P2->Downstream CETSA_Workflow cluster_0 Sample Preparation cluster_1 Heat Challenge cluster_2 Analysis Cells 1. Cells/Lysate + this compound or Vehicle Heat 2. Apply Heat Gradient (Melt Curve) or Single Temperature (ITDR) Cells->Heat Lysis 3. Lysis & Centrifugation Heat->Lysis WB 4. Western Blot for Soluble PIP4K2A Lysis->WB Data 5. Data Analysis WB->Data Troubleshooting_Logic Start Start CETSA with this compound CETSA_Result PIP4K2A Thermal Shift? Start->CETSA_Result No_Shift No Shift: Troubleshoot CETSA Protocol (Temp, Conc, Antibody) CETSA_Result->No_Shift No Shift Shift Observed: Target Engagement Confirmed CETSA_Result->Shift Yes Phenotype Expected Cellular Phenotype? Shift->Phenotype Yes_Phenotype Yes: On-Target Effect Confirmed Phenotype->Yes_Phenotype Yes No_Phenotype No: Consider Non-Catalytic Function, Pathway Redundancy, or Off-Targets Phenotype->No_Phenotype No

References

Technical Support Center: Optimizing Bay-091 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Bay-091 for achieving maximal efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective chemical probe that acts as an inhibitor of the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha).[1][2] Its primary mechanism of action is to block the conversion of phosphatidylinositol-5-phosphate (B1243415) (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3][4][5] This inhibition leads to an accumulation of PI5P and a decrease in PI(4,5)P2 levels, thereby affecting various downstream signaling pathways.[5]

Q2: What is a typical starting point for this compound incubation time and concentration?

A2: Based on published data, a common starting point for cell-based assays is a concentration of 1 µM with an incubation time of 24 hours to observe downstream cellular effects, such as the reduction of Hb γ chain production in K562 and KU812 cells.[1] For target engagement assays like the Cellular Thermal Shift Assay (CETSA), a shorter incubation time of 1 hour has been used.[6][7] However, for optimal results in your specific experimental system, it is crucial to perform a time-course and dose-response experiment.

Q3: What cellular effects can I expect from inhibiting PIP4K2A with this compound?

A3: Inhibition of PIP4K2A can lead to various cellular effects, including:

  • Modulation of the PI3K/AKT signaling pathway.[8]

  • Alterations in chromatin structure due to changes in phosphatidylinositol bioavailability.[1]

  • Induction of apoptosis and inhibition of tumor growth in certain cancer contexts, particularly those with p53 mutations.[3][9]

  • Regulation of intracellular cholesterol transport.[6]

Q4: How does the optimal incubation time for this compound vary depending on the experimental endpoint?

A4: The optimal incubation time is highly dependent on the biological process being investigated:

  • Direct Target Engagement: Shorter incubation times (e.g., 1-4 hours) are generally sufficient to measure the direct binding of this compound to PIP4K2A.[1]

  • Downstream Signaling Events: To observe changes in downstream signaling cascades, such as alterations in protein phosphorylation, intermediate incubation times (e.g., 4-24 hours) may be necessary.

  • Cellular Phenotypes: For endpoints that require significant cellular reprogramming, such as changes in cell proliferation, viability, or gene expression, longer incubation times (e.g., 24-72 hours) are often required.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound Incubation time is too short: The selected time point may not be sufficient to induce the desired downstream effect.Perform a time-course experiment with a broader range of time points (e.g., 1, 4, 8, 12, 24, 48 hours).
Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit PIP4K2A in your specific cell line.Conduct a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10 µM) to determine the optimal concentration.
Cell line is resistant or does not express the target: The cell line may have low expression of PIP4K2A or compensatory mechanisms that circumvent its inhibition.Confirm PIP4K2A expression in your cell line using techniques like Western blot or qPCR. Consider using a different, more sensitive cell line.
High levels of cytotoxicity observed Incubation time is too long: Prolonged exposure to the inhibitor may lead to off-target effects or cellular stress.Reduce the incubation time or perform a time-course experiment to identify a time point with maximal on-target effect and minimal toxicity.
Inhibitor concentration is too high: High concentrations can lead to non-specific effects and cytotoxicity.Perform a dose-response experiment to identify the lowest effective concentration.
Inconsistent results between experiments Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes.Standardize your cell culture and seeding protocols. Ensure cells are in a logarithmic growth phase during the experiment.
Inhibitor instability: this compound may degrade in culture medium over long incubation periods.For long-term experiments (>48 hours), consider replenishing the medium with fresh inhibitor.

Data Presentation

Table 1: Example Time-Course Experiment for Optimizing this compound Incubation

Incubation Time (hours)This compound Conc. (µM)p-AKT (Ser473) Levels (Normalized to Control)Cell Viability (%)
410.8598
810.6595
1210.5092
2410.4585
4810.4870

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound by measuring the phosphorylation of a downstream target, AKT.

  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere and recover for 24 hours.

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Time-Course Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours) at 37°C in a humidified incubator.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473) and total AKT.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities for p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal for each time point. The optimal incubation time is the point at which the maximum desired effect (e.g., significant reduction in p-AKT) is observed with minimal impact on cell viability.

Mandatory Visualization

Bay091_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PI3K PI3K PI45P2->PI3K Activates PIP4K2A->PI45P2 Phosphorylates Bay091 This compound Bay091->PIP4K2A Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Cellular Effects pAKT->Downstream Regulates Optimization_Workflow start Start: Define Experimental Endpoint dose_response Step 1: Dose-Response Experiment (e.g., 0.1-10 µM this compound for 24h) start->dose_response time_course Step 2: Time-Course Experiment (Optimal concentration at 1, 4, 8, 12, 24, 48h) dose_response->time_course analyze Step 3: Analyze Endpoint (e.g., Western Blot for p-AKT, Cell Viability Assay) time_course->analyze determine_optimal Step 4: Determine Optimal Incubation Time analyze->determine_optimal end End: Use Optimal Time for Future Experiments determine_optimal->end troubleshoot Troubleshoot if No Effect or High Toxicity determine_optimal->troubleshoot troubleshoot->dose_response Re-evaluate

References

Cell viability issues with high concentrations of Bay-091

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bay-091, a potent and selective inhibitor of the kinase PIP4K2A. Here you will find troubleshooting guidance and frequently asked questions to address cell viability issues that may arise at high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective chemical probe that inhibits the kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha).[1][2] PIP4K2A is a lipid kinase that converts phosphatidylinositol-5-phosphate (B1243415) (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3][4] By inhibiting this enzyme, this compound can alter the cellular levels of these important signaling molecules, thereby affecting various cellular processes.[1]

Q2: We are observing significant cell death at high concentrations of this compound. Is this an expected outcome?

A2: Yes, it is not unexpected to observe cytotoxicity at high concentrations of this compound. While it is a selective inhibitor, high concentrations can lead to off-target effects or an over-accentuation of the primary effect, resulting in decreased cell viability. Studies have shown that this compound exhibits antiproliferative activity in the micromolar range in certain cell lines.[1] The exact concentration at which cytotoxicity occurs can be highly dependent on the cell line and experimental conditions.

Q3: What is the recommended working concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is application- and cell-line-specific. For kinase inhibition in biochemical assays, IC50 values are in the low nanomolar range.[2][5] However, for cellular assays, a wider concentration range should be tested. Based on available data, antiproliferative effects are observed at concentrations around 30 μM for some cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q4: What are the potential off-target effects of this compound at high concentrations?

A4: While this compound is highly selective for PIP4K2A, at higher concentrations, the risk of off-target binding increases. A screening against a panel of 77 targets at 10 µM showed some interaction with TBXAS1, HTR2B, MAOB, PDE3, and PDE5A.[4] It is important to consider that off-target effects can contribute to cytotoxicity.[6]

Troubleshooting Guide: Cell Viability Issues

This guide provides a systematic approach to troubleshooting common issues related to cell viability when using high concentrations of this compound.

Problem: Excessive Cell Death Observed

Possible Cause 1: Concentration is too high.

  • Troubleshooting Step: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 100 µM) and narrow it down.

  • Recommendation: Aim to use the lowest concentration that elicits the desired biological effect to minimize cytotoxicity.

Possible Cause 2: Solvent Toxicity.

  • Troubleshooting Step: this compound is typically dissolved in DMSO.[1][2] High concentrations of DMSO can be toxic to cells. Run a vehicle control with the same final concentration of DMSO used in your highest this compound treatment group.

  • Recommendation: Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%).

Possible Cause 3: Compound Instability or Degradation.

  • Troubleshooting Step: Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C for long-term).[1][2] Avoid repeated freeze-thaw cycles of the stock solution.[7]

  • Recommendation: Prepare fresh dilutions from a properly stored stock solution for each experiment.

Possible Cause 4: Cell Line Sensitivity.

  • Troubleshooting Step: Different cell lines exhibit varying sensitivities to chemical compounds. If possible, test this compound on a different, less sensitive cell line as a control.

  • Recommendation: Consult literature for studies using this compound or similar compounds on your cell line of interest to gauge expected sensitivity.

Possible Cause 5: Assay-Related Artifacts.

  • Troubleshooting Step: The type of cell viability assay used can influence the results. For example, metabolic assays like MTT or XTT can be affected by compounds that alter cellular metabolism.

  • Recommendation: Consider using a different type of viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion, LDH release assay) or ATP content.[8]

Data Presentation

Table 1: Antiproliferative Activity of this compound in Human Cell Lines

Cell Linep53 StatusAssayIncubation TimeIC50 (µM)Reference
EBC-1MutantCellTiter-Glo72 hours30[1]
NCI-H460Wild TypeCellTiter-Glo72 hours> 30[1]
THP-1MutantCellTiter-Glo72 hours> 30[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).[2][4] Gentle warming may be required for complete dissolution.[2][5]

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Visualizations

Bay091_Signaling_Pathway cluster_membrane Cell Membrane PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PIP2 PI(4,5)P2 Downstream Downstream Signaling PIP2->Downstream PIP4K2A->PIP2 Bay091 This compound Bay091->PIP4K2A Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (e.g., 24 hours) seed->adhere treat Treat with this compound (various concentrations) adhere->treat incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read results (e.g., plate reader) assay->read analyze Analyze data (Calculate % viability, IC50) read->analyze end End analyze->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High Cell Death with this compound conc Concentration Too High issue->conc solvent Solvent Toxicity issue->solvent stability Compound Instability issue->stability sensitivity Cell Line Sensitivity issue->sensitivity dose_response Perform Dose-Response conc->dose_response vehicle_control Run Vehicle Control solvent->vehicle_control fresh_prep Use Fresh Preparations stability->fresh_prep alt_cell_line Test Alternate Cell Line sensitivity->alt_cell_line

References

Technical Support Center: Managing DMSO Toxicity in Bay-091 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing dimethyl sulfoxide (B87167) (DMSO) toxicity during experiments with Bay-091, a potent and selective inhibitor of PIP4K2A.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemical probe that acts as a potent and highly selective inhibitor of the enzyme Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A).[1][2] The primary function of PIP4K2A is to catalyze the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule involved in various cellular processes.[2][6] By inhibiting PIP4K2A, this compound allows researchers to study the specific roles of this enzyme and the PI5P signaling pathway in cellular functions.[2][3][7]

Q2: Why is DMSO used as a solvent for this compound?

Like many small molecule inhibitors, this compound has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for delivering this compound to cells in culture.[8][9] this compound is soluble in DMSO up to 10 mM.[6]

Q3: What are the common toxic effects of DMSO on cells?

DMSO, while a common solvent, can exert toxic effects on cells, particularly at higher concentrations and with prolonged exposure.[10] These effects are cell-line dependent and can include:[8][10][11]

  • Reduced cell viability and proliferation: DMSO can inhibit cell growth and induce cell death.[9]

  • Induction of apoptosis: At concentrations of 10% (v/v) and higher, DMSO can trigger programmed cell death.[8]

  • Cell differentiation: In some cell types, such as hematopoietic and embryonic stem cells, DMSO can induce differentiation.[8]

  • Alterations in gene expression: Even at concentrations as low as 0.1%, DMSO may alter gene expression, potentially confounding experimental results.[11]

Q4: What is the recommended final concentration of DMSO for in vitro experiments with this compound?

To minimize solvent-induced toxicity and off-target effects, it is crucial to use the lowest possible concentration of DMSO. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) , with ≤0.1% (v/v) being ideal to avoid confounding effects on cell growth and gene expression.[9][11][12][13] It is imperative to always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, but without this compound.[12][14]

Troubleshooting Guide

Problem 1: High levels of cell death observed in both this compound treated and vehicle control groups.

  • Possible Cause: The concentration of DMSO is too high for your specific cell line.

  • Solution:

    • Perform a DMSO dose-response curve: Before starting your this compound experiments, test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) on your cells for the intended duration of your experiment.

    • Assess cell viability: Use a standard cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the highest concentration of DMSO that does not significantly affect the viability of your cells.

    • Adjust your protocol: Use this predetermined non-toxic DMSO concentration for all subsequent experiments with this compound.

Problem 2: this compound precipitates out of solution when added to the cell culture medium.

  • Possible Cause: The final concentration of DMSO is too low to maintain the solubility of this compound in the aqueous culture medium.

  • Solution:

    • Stepwise Dilution: Avoid adding a highly concentrated DMSO stock of this compound directly to a large volume of medium. Instead, perform serial dilutions in pre-warmed medium to gradually lower the DMSO concentration.

    • Vortexing: Ensure that the this compound/DMSO stock solution is thoroughly mixed before further dilution.

    • Slight Increase in Final DMSO Concentration: If precipitation persists, you may need to cautiously increase the final DMSO concentration. However, this must be done in conjunction with a parallel vehicle control at the exact same DMSO concentration to ensure the solvent is not the cause of any observed effects.[12]

Problem 3: Inconsistent or unexpected results between experiments.

  • Possible Cause: Variability in DMSO stock solution preparation or storage.

  • Solution:

    • Use High-Purity DMSO: Always use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.[12]

    • Proper Storage: Prepare aliquots of your this compound/DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[13] For optimal results, it is recommended to use freshly prepared stock solutions.[12]

    • Consistent Procedures: Ensure that the same protocol for preparing and diluting this compound is used for every experiment.

Data Presentation

Table 1: Summary of DMSO Cytotoxicity on Various Cell Lines

Cell LineDMSO Concentration (v/v)Exposure TimeObserved EffectReference
General Mammalian Cells>0.5%-Inhibition of proliferation, potential cell death[11]
General Mammalian Cells≤0.1%-Generally well-tolerated with no observable toxic effects[11]
Hep G23% and 5%72 hoursSignificant inhibition of cell proliferation[9]
Peripheral Blood Mononuclear Cells (PBMC)10%24 hoursToxic[10]
Peripheral Blood Mononuclear Cells (PBMC)5%120 hoursToxic[10]
Human Leukemic Cell Lines (Molt-4, Jurkat, U937, THP1)≥2%24, 48, 72 hoursDose and time-dependent cytotoxicity
Human Apical Papilla Cells5% and 10%24, 48, 72 hours, 7 daysCytotoxic[14]

Experimental Protocols

General Protocol for In Vitro Treatment with this compound

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.

  • Preparation of this compound Stock Solution: Dissolve this compound powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Mix thoroughly to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Pre-warm your cell culture medium to 37°C.

    • Perform serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains within the non-toxic range determined for your cell line (ideally ≤0.1%).

    • Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays, western blotting for target engagement, or kinase activity assays.

Mandatory Visualizations

Bay091_Signaling_Pathway cluster_membrane Plasma Membrane PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., Actin Cytoskeleton Regulation, Ion Channel Gating) PI45P2->Downstream PIP4K2A->PI45P2 Catalyzes conversion Bay091 This compound Bay091->PIP4K2A Inhibits Experimental_Workflow_DMSO_Toxicity cluster_exp Experiment cluster_analysis Analysis A Determine Non-Toxic DMSO Concentration for Cell Line B Prepare this compound Stock in High-Purity DMSO D Prepare Serial Dilutions of this compound and Vehicle Control in Medium B->D C Seed Cells E Treat Cells C->E D->E F Incubate for Desired Duration E->F G Perform Downstream Assays (e.g., Viability, Western Blot) F->G H Data Analysis and Interpretation G->H

References

Validation & Comparative

Validating Target Engagement of Bay-091 with PIP4K2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Bay-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A). The following sections detail experimental data, protocols, and visual workflows to aid in the objective assessment of this compound's performance against alternative compounds.

Introduction to this compound and its Target, PIP4K2A

PIP4K2A is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PIP4K2A has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[1][3] this compound has emerged as a potent and selective chemical probe for studying the function of PIP4K2A.[4][5] Validating that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug discovery and development.

Quantitative Comparison of PIP4K2A Inhibitors

The following tables summarize the in vitro potency and cellular target engagement of this compound in comparison to other known PIP4K2A inhibitors.

Table 1: In Vitro Potency of PIP4K2A Inhibitors

CompoundAssay TypeATP ConcentrationIC50 (nM)Reference
This compound ADP-Glo10 µM1.3[6]
HTRF10 µM8.5[6]
HTRF2 mM16.4[6]
BAY-297 ADP-Glo10 µM13[5]
HTRF10 µM110[5]
HTRF2 mM769[5]

Table 2: Cellular Target Engagement of PIP4K2A Inhibitors

CompoundAssay TypeCell LineEC50 (µM)Reference
This compound CETSA (intact cells)THP-11.1[7]
CETSA (cell lysates)THP-11.8[7]
BAY-297 CETSA (intact cells)THP-11.6[7]
CETSA (cell lysates)THP-12.1[7]

Table 3: Selectivity Profile of this compound

ParameterValueDetailsReference
Kinase SelectivityHighNo significant inhibition (>60%) of 373 kinases at 1 µM.[6]
Off-Target ProfileCleanClosest off-targets include TBXAS1, HTR2B, and MAOB at 10 µM.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., THP-1) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a specific temperature (e.g., 56°C for intact cells) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble PIP4K2A by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the compound concentration to determine the EC50 value.

Affinity Purification coupled with Mass Spectrometry (AP-MS)

This method identifies the direct and indirect binding partners of a compound by using a modified, immobilized version of the compound to "pull down" interacting proteins from a cell lysate.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose (B213101) beads).

    • Covalently attach the this compound derivative to the beads.

  • Cell Lysis and Lysate Preparation:

    • Grow and harvest cells of interest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-conjugated beads to allow for binding.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads or beads conjugated with an inactive analog of this compound.

    • To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of free this compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Mass Spectrometry Analysis:

    • Resolve the eluted proteins by SDS-PAGE and identify protein bands by in-gel digestion followed by mass spectrometry (LC-MS/MS).

    • Alternatively, perform in-solution digestion of the entire eluate for a more comprehensive proteomic analysis.

    • Identify proteins that are specifically enriched in the this compound pulldown compared to the control samples.

Visualizing Pathways and Workflows

PIP4K2A Signaling Pathway

PIP4K2A_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PIP45P2 PI(4,5)P2 AKT AKT PIP45P2->AKT PIP4K2A->PIP45P2 ATP to ADP mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Bay091 This compound Bay091->PIP4K2A

Caption: The PIP4K2A signaling pathway and the inhibitory action of this compound.

Experimental Workflow for CETSA

CETSA_Workflow start Start: Cell Culture treatment Treat cells with This compound or Vehicle start->treatment heat Heat Challenge treatment->heat lysis Cell Lysis & Centrifugation heat->lysis supernatant Collect Soluble Fraction (Supernatant) lysis->supernatant analysis Western Blot for PIP4K2A supernatant->analysis end End: Determine EC50 analysis->end

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship for Target Validation

Target_Validation_Logic cluster_hypothesis Hypothesis cluster_evidence Experimental Evidence cluster_conclusion Conclusion Hypothesis This compound binds to PIP4K2A in cells CETSA CETSA: Thermal stabilization of PIP4K2A Hypothesis->CETSA APMS AP-MS: Direct pulldown of PIP4K2A Hypothesis->APMS Conclusion Validated Target Engagement CETSA->Conclusion APMS->Conclusion

Caption: Logical framework for validating the target engagement of this compound.

References

A Researcher's Guide: BAY-0361 as a Negative Control for the PIP4K2A Inhibitor Bay-091

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the use of appropriate negative controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of the potent and selective phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A) inhibitor, Bay-091, and its inactive enantiomer, BAY-0361, which serves as an ideal negative control.

This compound is a valuable chemical probe for elucidating the cellular functions of PIP4K2A, a lipid kinase involved in the synthesis of the signaling molecule phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1]. To ensure that the observed effects of this compound are specifically due to the inhibition of PIP4K2A and not off-target interactions, it is crucial to employ a structurally similar but biologically inactive control. BAY-0361, as the inactive enantiomer of this compound, fulfills this role, exhibiting a significantly lower affinity for PIP4K2A[2]. This guide presents a summary of their comparative performance based on experimental data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Comparative Analysis of this compound and BAY-0361

The following tables summarize the quantitative data comparing the in vitro and cellular activities of this compound and its negative control, BAY-0361.

Table 1: In Vitro Potency Against PIP4K2A

CompoundAssay FormatATP ConcentrationIC₅₀ (nM)
This compound ADP-Glo10 µM1.3[2][3]
250 µM2.6[2]
HTRF10 µM8.5[2][3]
2 mM16.4[2][3]
BAY-0361 ADP-Glo10 µM>10,000
HTRF10 µM>10,000

Table 2: Cellular Target Engagement (CETSA)

CompoundAssay TypeCell LineEC₅₀ (µM)
This compound Intact CellsTHP-11.1[2]
Cell LysateTHP-11.8[2]
BAY-0361 Intact CellsTHP-1>30
Cell LysateTHP-1>30

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for validating target engagement, the following diagrams are provided.

PIP4K2A_Signaling_Pathway PI5P PI5P (Phosphatidylinositol 5-phosphate) PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Ion Channels) PIP45P2->Downstream PIP4K2A->PIP45P2 Phosphorylation Bay091 This compound Bay091->PIP4K2A Inhibition BAY0361 BAY-0361 (Inactive Control) BAY0361->PIP4K2A No significant inhibition CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cells THP-1 Cells Treatment Incubate with This compound or BAY-0361 Cells->Treatment Heat Apply Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation WesternBlot Western Blot for soluble PIP4K2A Centrifugation->WesternBlot Quantification Quantify Protein Levels to determine EC₅₀ WesternBlot->Quantification

References

A Head-to-Head Comparison of Bay-091 and BAY-297: Efficacy and Selectivity of Two Potent PIP4K2A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Bay-091 and BAY-297, two potent and highly selective inhibitors of the lipid kinase PIP4K2A, reveals distinct biochemical potencies and physicochemical properties. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers in drug discovery and chemical biology.

This compound and BAY-297 were both identified through a high-throughput screening and subsequent structure-based optimization effort, emerging as valuable chemical probes for studying the signaling pathways of Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A).[1][2][3] This kinase plays a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2][4] Dysregulation of PIP4K2A has been implicated in cancer, particularly in tumors with mutant or null p53.[1]

Data Presentation: Biochemical Potency

The inhibitory activities of this compound and BAY-297 against PIP4K2A were evaluated using multiple biochemical assays, including the ADP-Glo and HTRF (Homogeneous Time-Resolved Fluorescence) formats, under varying ATP concentrations. The data consistently demonstrates that this compound exhibits significantly higher potency compared to BAY-297 in most assay conditions.

CompoundAssay FormatATP ConcentrationIC50 (nM)
This compound (Carboxylic acid 60) ADP-Glo10 µM (low ATP)1.3 [5][6]
ADP-Glo250 µM (medium ATP)Not explicitly stated, but showed 10-20 fold higher potency than BAY-297[7][8]
HTRF10 µM (low ATP)8.5 [5][6]
HTRF2 mM (high ATP)16.4 [5][6]
BAY-297 (Carboxamide 58) ADP-Glo10 µM (low ATP)13 [7][8]
ADP-Glo250 µM (medium ATP)69 [7][8]
HTRF10 µM (low ATP)110 [7][8]
HTRF2 mM (high ATP)769 [7][8]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of PIP4K2A and the general workflows of the key experimental assays used to characterize this compound and BAY-297.

G cluster_0 PIP4K2A Signaling Pathway PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Downstream Downstream Signaling (e.g., Vesicle Transport, Apoptosis) PI45P2->Downstream Bay091_297 This compound / BAY-297 Bay091_297->PIP4K2A Inhibition

Caption: PIP4K2A Signaling Pathway Inhibition.

G cluster_1 ADP-Glo Assay Workflow A Kinase Reaction: PIP4K2A + PI5P + ATP B Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) A->B C Add Kinase Detection Reagent (Convert ADP to ATP, generate light) B->C D Measure Luminescence C->D

Caption: ADP-Glo Assay Workflow.

G cluster_2 HTRF Assay Workflow E Kinase Reaction: PIP4K2A + Biotinylated Substrate + ATP F Add Detection Reagents: Eu-cryptate Ab + SA-XL665 E->F G Incubation F->G H Measure TR-FRET Signal G->H

Caption: HTRF Assay Workflow.

G cluster_3 CETSA Workflow I Treat cells with compound (e.g., this compound) J Heat challenge at various temperatures I->J K Cell Lysis and Centrifugation J->K L Quantify soluble target protein (e.g., Western Blot) K->L

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9] The assay is performed in two steps. First, the kinase reaction is stopped and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[2][9]

Protocol:

  • Kinase Reaction: A reaction mixture containing PIP4K2A, the substrate PI5P, and ATP is incubated in the presence of varying concentrations of the inhibitor (this compound or BAY-297).

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any unreacted ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP Detection: Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts ADP to ATP and the necessary components for a luciferase reaction.

  • Signal Measurement: After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus inversely proportional to the kinase activity.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

The HTRF® Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay used to measure kinase activity.[10][11] The assay typically involves a biotinylated substrate that is phosphorylated by the kinase. Detection is achieved using a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Protocol:

  • Kinase Reaction: The kinase (PIP4K2A), a biotinylated substrate, and ATP are incubated with either this compound or BAY-297 at various concentrations.

  • Detection: A solution containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-conjugated XL665 (SA-XL665) in a detection buffer containing EDTA (to stop the reaction) is added.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Signal Measurement: The fluorescence is measured with excitation at 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm) is proportional to the amount of phosphorylated substrate.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to verify the engagement of a drug with its target protein in a cellular environment.[6][12][13] The principle is that a protein becomes more thermally stable when bound to a ligand.[6][13]

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound (this compound or BAY-297) or a vehicle control to allow for cell penetration and target binding.

  • Heat Treatment: The cell suspensions are then heated to a range of temperatures. The binding of the inhibitor stabilizes the target protein (PIP4K2A), making it more resistant to heat-induced denaturation and aggregation.

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of soluble PIP4K2A remaining in the supernatant at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

Both this compound and BAY-297 are potent and highly selective inhibitors of PIP4K2A. However, the available biochemical data indicates that this compound is a more potent inhibitor in vitro.[7][8] The choice between these two compounds for research purposes may depend on the specific experimental context, including the required potency and the desired physicochemical properties. While both compounds serve as excellent chemical probes to elucidate the biological functions of PIP4K2A, the higher potency of this compound may be advantageous in certain applications. It is important to note that despite their potent inhibition of PIP4K2A, neither compound demonstrated the hypothesized antiproliferative activity in p53-deficient tumor cells, highlighting the complexity of the signaling pathway and the need for further investigation.[1][2][3]

References

A Comparative Guide to Targeting PIP4K2A: The Small Molecule Inhibitor Bay-091 Versus siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol-5-phosphate (B1243415) 4-kinase type II alpha (PIP4K2A) has emerged as a significant enzyme in cellular signaling, playing a crucial role in the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Its involvement in pathways regulating cell growth, proliferation, and survival has made it an attractive target for therapeutic intervention, particularly in oncology.[2][3] Two primary methods for interrogating and targeting PIP4K2A in a research setting are the use of small molecule inhibitors, such as Bay-091, and genetic knockdown using small interfering RNA (siRNA).

This guide provides an objective comparison of these two approaches, summarizing their mechanisms of action, performance data, and potential off-target effects. Detailed experimental protocols for key assays are also provided to support researchers in their study design.

Mechanism of Action: Inhibition vs. Depletion

This compound is a potent and highly selective chemical probe that acts as a reversible inhibitor of PIP4K2A.[3][4] It competitively binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrate, PI5P.[3] This leads to a rapid and dose-dependent reduction in PIP4K2A enzymatic activity without altering the total cellular levels of the PIP4K2A protein.

siRNA-mediated knockdown , on the other hand, is a genetic approach that targets the PIP4K2A messenger RNA (mRNA) for degradation.[5] By introducing synthetic siRNA molecules that are complementary to the PIP4K2A mRNA sequence, the cell's natural RNA interference (RNAi) machinery is harnessed to cleave and destroy the target mRNA.[5] This prevents the synthesis of new PIP4K2A protein, resulting in a time-dependent depletion of the total cellular protein levels.

cluster_0 This compound: Enzymatic Inhibition cluster_1 siRNA Knockdown: Protein Depletion This compound This compound PIP4K2A_protein PIP4K2A Protein This compound->PIP4K2A_protein Binds to ATP pocket PI(4,5)P2 PI(4,5)P2 PIP4K2A_protein->PI(4,5)P2 Catalyzes conversion of PI5P PI5P siRNA siRNA RISC RISC Complex siRNA->RISC PIP4K2A_mRNA PIP4K2A mRNA RISC->PIP4K2A_mRNA Binds & Cleaves Ribosome Ribosome PIP4K2A_mRNA->Ribosome No_PIP4K2A_protein No PIP4K2A Protein (Depletion) Ribosome->No_PIP4K2A_protein

Figure 1. Mechanisms of Action.

Performance Comparison: this compound vs. siRNA Knockdown

The choice between a small molecule inhibitor and siRNA knockdown depends on the specific experimental question. This compound offers rapid and reversible inhibition of enzymatic activity, while siRNA provides a method for studying the effects of long-term protein depletion. A key differentiator observed in published studies is their impact on the downstream AKT signaling pathway.

ParameterThis compoundsiRNA Knockdown of PIP4K2A
Target PIP4K2A protein (enzymatic activity)PIP4K2A mRNA
Mechanism Reversible, competitive ATP-binding site inhibitormRNA degradation leading to protein depletion
Onset of Action Rapid (minutes to hours)Slower (24-72 hours)
Reversibility Reversible upon washoutNot readily reversible
Effect on Protein Level No change in total protein levelsReduction in total protein levels
Effect on p-AKT No increase in p-AKT (Ser473/Thr308) in THP-1 cells[3]Increased p-AKT levels[2][3]
Cell Viability (p53-deficient cells) No significant antiproliferative activity[2][3]Inhibition of tumor growth[2][3]

Table 1. High-Level Comparison of this compound and siRNA Knockdown of PIP4K2A.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's inhibitory activity and the cellular effects of both methods. It is important to note that a direct head-to-head quantitative comparison in the same study is not available in the current literature.

Assay FormatATP ConcentrationIC50Reference
ADP-Glo10 µM1.3 nM[1]
ADP-Glo250 µM2.6 nM[1]
HTRF10 µM8.5 nM[1]
HTRF2 mM16.4 nM[1]

Table 2. In Vitro Inhibitory Potency of this compound against PIP4K2A.

MethodCell LineParameterValueReference
This compoundTHP-1 (intact cells)Cellular Target Engagement (CETSA EC50)1.1 µM[1]
This compoundTHP-1 (lysates)Cellular Target Engagement (CETSA EC50)1.8 µM[1]
This compoundEBC-1 (p53 mutant)Antiproliferative Activity (IC50)>30 µM[4]
siRNATHP-1 (p53 mutant)Proliferation/Colony FormationInhibition[3]

Table 3. Cellular Activity of this compound and siRNA against PIP4K2A.

Off-Target Effects

A critical consideration for both methods is the potential for off-target effects, which can confound experimental results.

This compound has been profiled against a large panel of kinases and has demonstrated high selectivity for PIP4K2A. In a screen of 373 kinases at a concentration of 1 µM, no significant off-target inhibition (>60%) was observed.[1] However, at a higher concentration of 10 µM, some off-target activity was noted against a panel of 77 other proteins, including TBXAS1, HTR2B, and MAOB.[1]

siRNA-mediated knockdown is known to have potential off-target effects, primarily through two mechanisms: hybridization-dependent and hybridization-independent effects. Hybridization-dependent off-target effects occur when the siRNA sequence has partial complementarity to the mRNA of unintended genes, leading to their downregulation.[6][7] Hybridization-independent effects can arise from the saturation of the endogenous RNAi machinery, which can disrupt the function of endogenous microRNAs (miRNAs).[6] To mitigate these effects, it is recommended to use the lowest effective siRNA concentration and to test multiple individual siRNAs targeting different regions of the same mRNA.

Signaling Pathway

The differential effect on AKT phosphorylation is a key distinction between this compound and siRNA-mediated knockdown of PIP4K2A. While depletion of PIP4K2A via siRNA has been shown to increase AKT phosphorylation, direct enzymatic inhibition with this compound did not produce this effect in THP-1 cells.[3] This suggests that the scaffolding function of the PIP4K2A protein, which is absent in knockdown experiments, may play a role in regulating the PI3K/AKT pathway.

cluster_key Legend PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI(4,5)P2 PI(4,5)P2 PIP4K2A->PI(4,5)P2 Produces PI3K PI3K PI(4,5)P2->PI3K Activates AKT AKT PI3K->AKT Activates p-AKT p-AKT (Active) AKT->p-AKT Downstream_Signaling Cell Growth & Survival p-AKT->Downstream_Signaling This compound This compound This compound->PIP4K2A Inhibits Activity siRNA siRNA siRNA->PIP4K2A Depletes Protein Inhibitor Inhibitor Kinase Kinase Lipid Lipid Active Kinase Active Kinase Cellular Process Cellular Process

Figure 2. PIP4K2A Signaling Pathway.

Experimental Protocols

PIP4K2A Kinase Assay (ADP-Glo™)

This protocol is for measuring the in vitro kinase activity of PIP4K2A and the inhibitory effect of compounds like this compound.

Materials:

  • Active PIP4K2A enzyme

  • Lipid Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA)

  • PI5P substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound or other test compounds

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add PIP4K2A enzyme diluted in kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PI5P substrate and ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents: - PIP4K2A Enzyme - this compound Dilutions - PI5P/ATP Mix Start->Prepare_Reagents Add_Enzyme Add PIP4K2A to Plate Prepare_Reagents->Add_Enzyme Add_Inhibitor Add this compound or DMSO Add_Enzyme->Add_Inhibitor Incubate_1 Incubate 15 min Add_Inhibitor->Incubate_1 Add_Substrate Add PI5P/ATP Mix Incubate_1->Add_Substrate Incubate_2 Incubate 60 min Add_Substrate->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate 40 min Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent Incubate_3->Detect_Signal Incubate_4 Incubate 30 min Detect_Signal->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3. PIP4K2A Kinase Assay Workflow.
siRNA Transfection for PIP4K2A Knockdown

This protocol describes the transient transfection of siRNA to knockdown PIP4K2A expression in cultured cells.

Materials:

  • PIP4K2A-targeting siRNA and non-targeting control siRNA (20 µM stocks)

  • Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • Cells plated in a 24-well plate (30-50% confluency)

  • RNase-free water and tubes

Procedure:

  • Day 0: Seed cells in a 24-well plate to achieve 30-50% confluency on the day of transfection.

  • Day 1 (Transfection):

    • For each well, dilute the required amount of siRNA (e.g., to a final concentration of 10-25 nM) in Opti-MEM™.

    • In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Day 2-4 (Post-transfection):

    • Incubate the cells for 24-72 hours.

    • Harvest the cells for downstream analysis (e.g., Western blot for protein knockdown, qRT-PCR for mRNA knockdown, or cell-based assays).

Western Blot for PIP4K2A and Phospho-AKT

This protocol is for assessing the protein levels of PIP4K2A and the phosphorylation status of AKT following treatment with this compound or siRNA knockdown.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-PIP4K2A, anti-phospho-AKT (Ser473 and/or Thr308), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of PIP4K2A and phospho-AKT to the loading control and total AKT, respectively.

Cell Viability Assay (MTT or CCK-8)

This protocol is for assessing the effect of this compound or PIP4K2A knockdown on cell proliferation and viability.

Materials:

  • Cells plated in a 96-well plate

  • This compound or transfected cells

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or perform siRNA transfection as described above. Include appropriate controls.

  • Incubate the cells for the desired time period (e.g., 72 hours).

  • Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for this compound.

Conclusion

Both this compound and siRNA-mediated knockdown are valuable tools for studying the function of PIP4K2A. This compound provides a means for acute and reversible inhibition of the enzyme's catalytic activity, while siRNA allows for the investigation of the consequences of long-term protein depletion. The observation that siRNA knockdown, but not this compound, increases AKT phosphorylation highlights a crucial difference between these two approaches and suggests a potential non-catalytic, scaffolding role for the PIP4K2A protein. Researchers should carefully consider the specific aims of their study when selecting which method to employ, and ideally, use both in a complementary manner to gain a more comprehensive understanding of PIP4K2A biology. Rigorous validation and the inclusion of appropriate controls are paramount for the accurate interpretation of experimental results.

References

Orthogonal Methods to Confirm Bay-091's Effect on PIP4K2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal methods to validate the inhibitory effect of Bay-091 on its target, phosphatidylinositol-5-phosphate (B1243415) 4-kinase type II alpha (PIP4K2A). Supporting experimental data for this compound and alternative inhibitors are presented, along with detailed methodologies for key validation assays.

Introduction to this compound and PIP4K2A

This compound is a potent and highly selective chemical probe for the lipid kinase PIP4K2A.[1] PIP4K2A is a critical enzyme in the phosphoinositide signaling pathway, catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[2] This pathway is implicated in various cellular processes, including cell proliferation, survival, and membrane trafficking. Dysregulation of PIP4K2A activity has been linked to cancer, making it a compelling target for therapeutic intervention. Validating the on-target effect of inhibitors like this compound through multiple independent methods is crucial for accurate interpretation of experimental results and successful drug development.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its comparators, Bay-297 and THZ-P1-2, from various orthogonal assays.

Table 1: Biochemical and Cellular Potency of PIP4K2A Inhibitors

CompoundAssay TypeTargetIC50 / EC50 (nM)ATP ConcentrationReference
This compound ADP-GloPIP4K2A1.310 µM[3]
HTRFPIP4K2A8.510 µM[3]
HTRFPIP4K2A16.42 mM[3]
CETSA (intact cells)PIP4K2A1100N/A[3]
CETSA (cell lysates)PIP4K2A1800N/A[3]
Bay-297 ADP-GloPIP4K2A1310 µM[3]
HTRFPIP4K2A11010 µM[3]
HTRFPIP4K2A7692 mM[3]
CETSA (intact cells)PIP4K2A1600N/A[3]
CETSA (cell lysates)PIP4K2A2100N/A[3]
THZ-P1-2 Biochemical AssayPIP4K2α190Not Specified
BAY-0361 (Negative Control) ADP-GloPIP4K2A>10,00010 µM[3]

Table 2: Physicochemical Properties of PIP4K2A Inhibitors

CompoundMolecular Weight ( g/mol )FormulaSolubility (DMSO)
This compound 440.47C26H21FN4O2125 mg/mL
Bay-297 459.91C25H19ClFN5ONot Specified
THZ-P1-2 Not SpecifiedNot SpecifiedNot Specified
BAY-0361 440.16C26H21FN4O2Soluble to 10 mM

Signaling Pathway and Experimental Workflows

dot

PIP4K2A_Signaling_Pathway PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Phosphorylation Bay091 This compound Bay091->PIP4K2A Inhibition Downstream Downstream Signaling (e.g., Akt, mTOR) PI45P2->Downstream

Caption: Simplified PIP4K2A signaling pathway showing the point of inhibition by this compound.

dot

Orthogonal_Methods_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ADP_Glo ADP-Glo Assay Measure IC50 Measure IC50 ADP_Glo->Measure IC50 HTRF HTRF Assay HTRF->Measure IC50 CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement (EC50) Confirm Target Engagement (EC50) CETSA->Confirm Target Engagement (EC50) Kinase_Panel Kinase Selectivity Panel Determine Selectivity Determine Selectivity Kinase_Panel->Determine Selectivity Bay091 This compound Treatment Bay091->ADP_Glo Bay091->HTRF Bay091->CETSA Bay091->Kinase_Panel

Caption: Experimental workflow for the orthogonal validation of this compound's effect on PIP4K2A.

Experimental Protocols

ADP-Glo™ Kinase Assay

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant PIP4K2A enzyme, the lipid substrate PI5P, and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound (or comparator compounds) or DMSO (vehicle control) to the reaction mixture in a 384-well plate.

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 10 µM or 250 µM final concentration).

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence produced by a coupled luciferase/luciferin reaction.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This assay measures the product of the kinase reaction, PI(4,5)P2, using a competitive immunoassay format with fluorescence resonance energy transfer (FRET).

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a similar manner to the ADP-Glo assay, with PIP4K2A, PI5P substrate, ATP (e.g., 10 µM or 2 mM), and varying concentrations of the inhibitor.

  • Detection: Stop the reaction and add the HTRF detection reagents. These typically include a biotinylated PI(4,5)P2 tracer, a Europium cryptate-labeled anti-tag antibody (e.g., anti-GST if the kinase is GST-tagged), and Streptavidin-XL665.

  • Incubation: Incubate the mixture to allow for competitive binding between the tracer and the enzyme-generated PI(4,5)P2 to the detection complex.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of PI(4,5)P2 produced. Calculate IC50 values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[4]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., THP-1) with varying concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).

  • Heating: Heat the cell suspensions or cell lysates at a specific temperature (e.g., 56°C for intact cells, 60°C for lysates) for a set time (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble PIP4K2A in the supernatant using Western blotting with a specific anti-PIP4K2A antibody.

  • Data Analysis: Quantify the band intensities. A dose-dependent increase in the amount of soluble PIP4K2A at the denaturing temperature indicates target stabilization by the inhibitor. Determine the EC50 value from the dose-response curve.

dot

CETSA_Workflow Start Treat Cells with This compound or Vehicle Heat Heat Shock to Denature Proteins Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble Fraction Lyse->Centrifuge WB Western Blot for Soluble PIP4K2A Centrifuge->WB Analyze Quantify Bands and Determine EC50 WB->Analyze

Caption: A detailed workflow of the Cellular Thermal Shift Assay (CETSA).

Comparison with Alternatives

  • Bay-297: A close analog of this compound, Bay-297 also demonstrates high potency and selectivity for PIP4K2A.[3] It serves as an excellent tool compound for confirming phenotypes observed with this compound, helping to rule out off-target effects specific to the chemical scaffold of this compound.

  • THZ-P1-2: This compound is a covalent inhibitor of PIP4K2 isoforms. Its different mechanism of action (irreversible binding) can be leveraged to study the consequences of sustained PIP4K2A inhibition. Comparing the effects of a reversible inhibitor like this compound with an irreversible one like THZ-P1-2 can provide deeper insights into the downstream signaling dynamics.

  • BAY-0361: As the less active enantiomer of this compound, BAY-0361 is an ideal negative control.[3] Demonstrating that BAY-0361 does not elicit the same biochemical or cellular effects as this compound is a critical validation step to ensure that the observed activities are due to specific inhibition of PIP4K2A and not to non-specific or off-target interactions of the chemical scaffold.

Conclusion

References

Unveiling the Selectivity of Bay-091: A Comparative Guide to its Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of Bay-091's activity against its primary target, Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type II Alpha (PIP4K2A), and its cross-reactivity with other kinases. The data presented is compiled from publicly available kinase profiling studies to facilitate an objective evaluation of this compound as a selective inhibitor.

This compound has been identified as a potent and highly selective inhibitor of PIP4K2A, a lipid kinase that plays a crucial role in the phosphoinositide signaling pathway by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)[1][2][3]. To assess its specificity, this compound has been profiled against large panels of kinases. This guide summarizes the key findings from these screenings, offering a clear perspective on its off-target profile.

Potency and Selectivity Profile of this compound

The inhibitory activity of this compound against its primary target, PIP4K2A, is exceptionally high, with IC50 values in the low nanomolar range. In contrast, its activity against a broad panel of other kinases is significantly lower, underscoring its high selectivity.

Table 1: Potency of this compound against the primary target PIP4K2A.

Assay Type ATP Concentration IC50 (nM)
ADP-Glo 10 µM 1.3[1]
ADP-Glo 250 µM 2.6[1]
HTRF 10 µM 8.5[1]

| HTRF | 2 mM | 16.4[1] |

Table 2: Cross-reactivity of this compound against off-target kinases. Data from a Eurofins Kinase Panel screen of 373 kinases at a this compound concentration of 1 µM. Only kinases with inhibition greater than 50% are shown.

Off-target Kinase % Inhibition at 1 µM IC50 (nM)
FLT1 (VEGFR1) 56.81 Not Found

| KDR (VEGFR2) | 50.07 | Not Found |

Table 3: Cross-reactivity of this compound against other off-targets. Data from a Eurofins safety panel of 77 targets at a this compound concentration of 10 µM.

Off-target Class % Inhibition at 10 µM
TBXAS1 Enzyme 98[1]
HTR2B Receptor 98[1]
MAOB Enzyme 81[1]
PDE3 Enzyme 74[1]

| PDE5A | Enzyme | 62[1] |

The data clearly indicates that while this compound is a potent inhibitor of PIP4K2A, it exhibits some off-target activity at higher concentrations, particularly against non-kinase targets. Within the kinome, at a concentration of 1 µM, which is significantly higher than its IC50 for PIP4K2A, no kinase was inhibited by more than 60%[1]. The most notable off-target kinases are the vascular endothelial growth factor receptors FLT1 and KDR. However, specific IC50 values for these interactions are not publicly available, making a direct potency comparison challenging.

Experimental Methodologies

The determination of this compound's potency and selectivity relies on robust and well-established kinase assay technologies. The primary assays used were the ADP-Glo™ Kinase Assay and the HTRF® Kinase Assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. This assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP produced and, therefore, to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: The kinase, substrate (PI5P), and this compound at various concentrations are incubated in a reaction buffer containing a specific concentration of ATP (e.g., 10 µM or 250 µM).

  • Stopping the Reaction and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any unconsumed ATP. The plate is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Kinase Detection Reagent is added to convert the generated ADP to ATP and to provide the necessary components (luciferase, luciferin) for the subsequent luminescent reaction. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence is measured using a plate reader. The IC50 values are then calculated by plotting the luminescence signal against the inhibitor concentration.

HTRF® Kinase Assay

The HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It measures the phosphorylation of a substrate by a kinase. The assay utilizes a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled streptavidin that binds to a biotinylated substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.

Experimental Protocol: HTRF® Kinase Assay

  • Kinase Reaction: The kinase, a biotinylated substrate, and this compound at various concentrations are incubated in a reaction buffer with a specific ATP concentration (e.g., 10 µM or 2 mM).

  • Detection: A detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added to the reaction wells. The plate is incubated for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: The TR-FRET signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) and 620 nm (donor) is calculated, and IC50 values are determined by plotting this ratio against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

PIP4K2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PIP45P2 PI(4,5)P2 PIP4K2A->PIP45P2 ATP to ADP Bay091 This compound Bay091->PIP4K2A PLC PLC PIP45P2->PLC PI3K PI3K PIP45P2->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Responses Cellular Responses (e.g., Proliferation, Motility) IP3->Cellular_Responses DAG->Cellular_Responses PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP3->Cellular_Responses

Caption: The PIP4K2A signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_adp_glo ADP-Glo™ Assay Workflow cluster_htrf HTRF® Assay Workflow A1 1. Kinase Reaction (Kinase, Substrate, ATP, this compound) A2 2. Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) A1->A2 40 min incubation A3 3. Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) A2->A3 30-60 min incubation A4 4. Measure Luminescence A3->A4 H1 1. Kinase Reaction (Kinase, Substrate-Biotin, ATP, this compound) H2 2. Add Detection Reagents (Eu-Ab & SA-XL665) H1->H2 60 min incubation H3 3. Measure TR-FRET Signal H2->H3

References

Validating the Downstream Signaling Effects of Bay-091: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bay-091, a potent and highly selective inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A), with other alternative compounds. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's downstream effects.

Introduction to this compound and the PIP4K2A Signaling Pathway

This compound is a chemical probe that selectively inhibits PIP4K2A, an enzyme that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2]. The PIP4K2A pathway has been a subject of interest, particularly in the context of cancer research. A prominent hypothesis suggested that inhibition of PIP4K2A would lead to an accumulation of its substrate, PI5P. This was expected to hyperactivate AKT, a key protein in cell survival pathways, leading to increased production of reactive oxygen species (ROS) and subsequent cell death in p53-deficient tumor cells[2][3].

However, experimental evidence with this compound has challenged this hypothesis. Studies have shown that while this compound effectively engages and inhibits PIP4K2A in cellular models, it does not lead to the anticipated increase in phosphorylated AKT (p-AKT) or ROS levels[3][4]. Instead, the observed downstream effects of this compound include a reduction in the production of the gamma chain of hemoglobin (Hb γ) and alterations to chromatin structure[5]. This guide delves into the experimental data that validates these observed effects and compares the activity of this compound with other known PIP4K2A inhibitors.

Comparative Analysis of PIP4K2A Inhibitors

The following tables summarize the in vitro potency and cellular target engagement of this compound and its analogs, providing a quantitative comparison with other inhibitors of the PIP4K2A pathway.

Compound Assay Type ATP Concentration IC50 / EC50 (nM) Reference
This compound ADP-Glo10 µM1.3[1][4]
HTRF10 µM8.5[1]
HTRF2 mM16.4[1]
BAY-297 ADP-Glo10 µM13[1][6]
HTRF10 µM110[1][6]
HTRF2 mM769[1][6]
THZ-P1-2 Kinase Assay (PI5P4Kα)Not Specified190[7][8][9]
PIP4K-IN-a131 Kinase Assay (PIP4K2A)Not Specified1900[10]
CC260 Cell Viability (ALL cell lines)Not Applicable>13,300
BAY-0361 (Negative Control) Kinase Assay1 µM271

Table 1: In Vitro Potency of PIP4K2A Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of various compounds against PIP4K2A in biochemical assays. Lower values indicate higher potency.

Compound Assay Type Cell Line Temperature EC50 (µM) Reference
This compound CETSA (Lysates)THP-160°C1.8[4]
CETSA (Intact Cells)THP-156°C1.1[4]
BAY-297 CETSA (Lysates)THP-160°C2.1[1]
CETSA (Intact Cells)THP-156°C1.6[1]

Table 2: Cellular Target Engagement of this compound and BAY-297. This table shows the half-maximal effective concentration (EC50) from Cellular Thermal Shift Assays (CETSA), indicating the concentration required to stabilize 50% of the target protein in a cellular environment.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the downstream signaling effects of this compound.

p-AKT (Ser473) Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the levels of phosphorylated AKT at the Serine 473 position, a marker of AKT activation.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., THP-1) in a 96-well plate at a desired density and culture overnight.

    • Treat the cells with varying concentrations of this compound, a positive control (e.g., an AKT activator), and a vehicle control (e.g., DMSO) for the desired time period.

  • Cell Lysis:

    • Remove the culture medium and add 50 µL of lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • HTRF Reaction:

    • Transfer 16 µL of cell lysate to a 384-well low-volume white plate.

    • Add 4 µL of the HTRF antibody cocktail (containing anti-p-AKT(Ser473)-Eu3+ cryptate and anti-AKT-d2 antibodies) to each well.

    • Incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of p-AKT (Ser473).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment:

    • Treat intact cells (e.g., THP-1) with different concentrations of this compound or a vehicle control for 1 hour at 37°C.

  • Heat Shock:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling to 4°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble PIP4K2A using a standard protein quantification method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble PIP4K2A as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Reactive Oxygen Species (ROS) Detection by FACS

This method utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels via flow cytometry. H2DCFDA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Preparation and Treatment:

    • Culture cells (e.g., p53-deficient tumor cell lines) to 70-80% confluency.

    • Treat the cells with this compound, a positive control for ROS induction (e.g., H2O2), and a vehicle control for the specified duration.

  • Staining with H2DCFDA:

    • Wash the cells with warm PBS.

    • Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Washing:

    • Wash the cells twice with warm PBS to remove excess dye.

    • Harvest the cells by trypsinization and resuspend them in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (typically around 525-530 nm).

    • Quantify the mean fluorescence intensity of the DCF signal, which is proportional to the intracellular ROS levels.

Visualizing the Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PIP4K2A signaling pathway and the workflows of the key experimental protocols.

PIP4K2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Chromatin Chromatin Structure PIP4K2A->Chromatin Observed Effect HBG Hb γ Chain Production PIP4K2A->HBG Observed Effect AKT AKT Bay091 This compound Bay091->PIP4K2A pAKT p-AKT AKT->pAKT Hypothesized Activation ROS ROS pAKT->ROS Hypothesized Increase

Caption: The PIP4K2A signaling pathway and the effects of this compound.

HTRF_Workflow start Start: Plate Cells treat Treat with this compound & Controls start->treat lyse Lyse Cells treat->lyse transfer Transfer Lysate to 384-well Plate lyse->transfer add_ab Add HTRF Antibodies transfer->add_ab incubate Incubate add_ab->incubate read Read on HTRF Reader incubate->read end End: Analyze Data read->end

Caption: Workflow for the p-AKT (Ser473) HTRF Assay.

CETSA_Workflow start Start: Treat Cells with this compound heat Heat Shock at Temperature Gradient start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect quantify Quantify Soluble PIP4K2A collect->quantify end End: Generate Melting Curve quantify->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

ROS_FACS_Workflow start Start: Treat Cells with this compound stain Stain with H2DCFDA start->stain wash Wash Cells stain->wash harvest Harvest Cells wash->harvest analyze Analyze by Flow Cytometry harvest->analyze end End: Quantify ROS Levels analyze->end

Caption: Workflow for ROS Detection by FACS.

Conclusion

This compound stands out as a potent and selective inhibitor of PIP4K2A. The experimental data presented in this guide demonstrates that its downstream signaling effects diverge from the initially hypothesized pathway involving AKT activation and ROS production. Instead, this compound has been shown to influence other cellular processes, such as hemoglobin synthesis and chromatin organization[5]. This highlights the importance of empirical validation of downstream effects for any chemical probe. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers investigating the PIP4K2A pathway and the specific molecular actions of this compound and related inhibitors.

References

Confirming PIP4K2A Inhibition in Cells Treated with Bay-091: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A), confirming target engagement and downstream pathway modulation upon inhibitor treatment is paramount. This guide provides a comparative overview of methodologies to validate the inhibition of PIP4K2A in cellular models treated with Bay-091, a potent and highly selective inhibitor. We also compare this compound with other available PIP4K2A inhibitors, offering researchers a comprehensive resource for their studies.

Introduction to PIP4K2A and this compound

PIP4K2A is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2][3] Dysregulation of PIP4K2A has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[1]

This compound is a chemical probe characterized as a potent and highly selective inhibitor of PIP4K2A.[2][3][4] It serves as a valuable tool for elucidating the cellular functions of this kinase.[2][4] To ensure the validity of experimental findings, it is essential to confirm that this compound effectively engages and inhibits its target in the cellular context.

Confirming Target Engagement: Experimental Approaches

Several methods can be employed to confirm that this compound is actively inhibiting PIP4K2A within treated cells. These range from direct binding assays to the measurement of downstream signaling events.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[2][4][5] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO). A negative control compound, such as BAY-0361, which is structurally similar to this compound but has significantly lower potency, should be used to differentiate specific on-target effects.[5]

  • Heating: Heat the cell lysates or intact cells at a specific temperature gradient.

  • Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble PIP4K2A remaining in the supernatant at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble PIP4K2A as a function of temperature. A shift in the melting curve to a higher temperature in this compound-treated cells compared to control cells indicates target engagement. The EC50 for target engagement can be determined from dose-response curves at a fixed temperature.[5]

Measuring Changes in Phosphoinositide Levels

Since PIP4K2A converts PI5P to PI(4,5)P2, its inhibition is expected to cause an accumulation of the substrate (PI5P) and a reduction in the product (PI(4,5)P2).[1]

Experimental Protocol: Phosphoinositide Measurement

  • Cell Treatment: Treat cells with this compound, a negative control, and a vehicle control for a specified period.

  • Lipid Extraction: Extract lipids from the treated cells.

  • Quantification: Analyze the levels of PI5P and PI(4,5)P2 using techniques such as:

    • Mass Spectrometry (MS): Provides sensitive and specific quantification of different lipid species.

    • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify radiolabeled phosphoinositides.

  • Data Analysis: Compare the levels of PI5P and PI(4,5)P2 in this compound-treated cells to the controls. A significant increase in the PI5P to PI(4,5)P2 ratio would confirm enzymatic inhibition.

Assessing Downstream Signaling Pathways

The downstream effects of PIP4K2A inhibition can be complex and context-dependent.[2][6] While some studies have linked PIP4K2A to the PI3K/AKT signaling pathway, direct inhibition by this compound did not consistently translate to changes in AKT phosphorylation in all cell lines.[2][7] Another reported downstream effect of PIP4K2A inhibition is the modulation of autophagy.[8]

Experimental Protocol: Western Blotting for Downstream Effectors

  • Cell Treatment: Treat cells with this compound and appropriate controls.

  • Protein Extraction: Lyse the cells and prepare protein extracts.

  • Western Blotting: Perform Western blot analysis to detect changes in the phosphorylation status or expression levels of proteins in pathways of interest, such as p-AKT, or markers of autophagy like LC3B.[8]

  • Data Analysis: Quantify the band intensities and compare the results from this compound-treated cells with controls.

Comparison of this compound with Other PIP4K2A Inhibitors

While this compound is a highly selective and potent inhibitor, other compounds targeting PIP4K2A are also available. A comparison with these alternatives can aid in selecting the most appropriate tool for a specific research question.

InhibitorTypePotency (IC50)Key FeaturesReference(s)
This compound Reversible, ATP-competitive1.3 nM (on PIP4K2A)Highly potent and selective chemical probe. Confirmed cellular target engagement via CETSA. A negative control (BAY-0361) is available.[5],
BAY-297 Reversible, ATP-competitiveN/AA close analog of this compound, also potent and selective.[2],[4]
THZ-P1-2 Covalent190 nM (on PI5P4Kα)Irreversible inhibitor that targets PIP4K2A, B, and C. Has shown anti-proliferative activity in some cancer cell lines.[9],[8]
PIK-93 ReversibleN/AKnown to target the kinase domain of PIP4K2A.[10]
A66 ReversibleN/AA small molecule inhibitor shown to reduce PI(4,5)P2 levels in cells.[10]

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biology, the following diagrams illustrate the PIP4K2A signaling pathway and a typical workflow for confirming inhibition.

PIP4K2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., PI3K/AKT, Autophagy) PIP45P2->Downstream PIP4K2A->PIP45P2 Product Bay091 This compound Bay091->PIP4K2A Experimental_Workflow cluster_assays Confirmation Assays start Start: Treat Cells with this compound cetsa Direct Binding: Cellular Thermal Shift Assay (CETSA) start->cetsa lipids Enzymatic Activity: Measure PI5P and PI(4,5)P2 Levels start->lipids downstream Downstream Effects: Western Blot for Signaling Proteins start->downstream end Conclusion: PIP4K2A Inhibition Confirmed cetsa->end lipids->end downstream->end

References

A Comparative Guide to Bay-091 and Other Commercial PIP4K2A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, metabolic diseases, and neurodegeneration, the targeted inhibition of lipid kinases presents a promising therapeutic avenue. One such target, Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A), has garnered significant interest. This guide provides a detailed comparison of Bay-091, a potent and highly selective PIP4K2A inhibitor, with other commercially available inhibitors, offering a valuable resource for drug development professionals and scientists.

Introduction to PIP4K2A

PIP4K2A is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1] This product, PI(4,5)P2, is a critical secondary messenger involved in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[2] Dysregulation of PIP4K2A activity has been implicated in various cancers, particularly in tumors with p53 mutations, making it an attractive target for therapeutic intervention.[3]

Overview of Compared PIP4K2A Inhibitors

This guide focuses on a comparative analysis of this compound against other commercially available compounds with reported PIP4K2A inhibitory activity:

  • This compound: A highly potent and selective, 1,7-naphthyridine-based inhibitor of PIP4K2A.[3] It is often used as a chemical probe to investigate the biological functions of PIP4K2A.[3]

  • THZ-P1-2: A first-in-class, pan-inhibitor of the PIP4K2 isoforms (A, B, and C), which acts as a covalent inhibitor.[4][5]

  • PIP4K-IN-a131: A lipid kinase inhibitor with demonstrated activity against purified PIP4K2A.[6]

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and its comparators. Direct comparison of IC50 values should be approached with caution due to variations in assay conditions (e.g., ATP concentration).

InhibitorTarget(s)IC50 vs PIP4K2A (in vitro)Selectivity Highlights
This compound PIP4K2A 1.3 nM (ADP-Glo, 10 µM ATP) 8.5 nM (HTRF, 10 µM ATP) 16.4 nM (HTRF, 2 mM ATP)Highly selective; in a panel of 373 kinases, no off-target was inhibited by more than 60% at a 1 µM concentration.
THZ-P1-2 PIP4K2A/B/C (pan) 190 nM (vs PI5P4Kα)Pan-inhibitor of PIP4K2 isoforms. Shows some cross-activity with PIKFYVE, BRK, TYK2, and Abl.
PIP4K-IN-a131 PIP4Ks 1.9 µMAlso inhibits general PIP4Ks activity with an IC50 of 0.6 µM.[6][7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the PIP4K2A signaling pathway and a typical experimental workflow for determining inhibitor potency.

PIP4K2A_Signaling_Pathway cluster_reaction Kinase Reaction PI5P PI5P (Phosphatidylinositol-5-Phosphate) PIP4K2A PIP4K2A PI5P->PIP4K2A ADP ADP PIP4K2A->ADP PI45P2 PI(4,5)P2 (Phosphatidylinositol-4,5-Bisphosphate) PIP4K2A->PI45P2 Phosphorylation ATP ATP ATP->PIP4K2A Downstream Downstream Signaling (Actin Cytoskeleton, Vesicle Trafficking, etc.) PI45P2->Downstream Inhibitor This compound / Other Inhibitors Inhibitor->PIP4K2A Inhibition Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - PIP4K2A Enzyme - PI5P Substrate - ATP - Assay Buffer C Incubate Enzyme, Substrate, and Inhibitor A->C B Prepare Inhibitor Serial Dilutions B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Stop Reaction & Detect Signal (e.g., Luminescence via ADP-Glo) E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

References

Reproducibility of Bay-091 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel PIP4K2A Inhibitor Across Foundational and Applied Research

This guide provides a comprehensive comparison of experimental results for Bay-091, a potent and highly selective inhibitor of the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha). As a relatively new chemical probe, the reproducibility of its biological effects across different laboratories is a critical point of evaluation for researchers. This document summarizes key quantitative data, details the experimental protocols used in seminal studies, and visualizes the underlying biological pathways and workflows to offer a clear perspective on the current state of this compound research.

Comparative Quantitative Data

The experimental data on this compound currently originates from two primary sources: the initial discovery and characterization study by Wortmann et al. (2021), and a subsequent study by Souza et al. (2024) investigating its effects on gamma globin synthesis. While the experimental contexts differ, the available data provides a preliminary basis for assessing the compound's activity.

Parameter Wortmann et al., 2021 Souza et al., 2024 Notes
Target PIP4K2APIP4K2A (implied) / Gamma Globin SynthesisWortmann et al. focused on direct enzyme inhibition, while Souza et al. studied a downstream cellular effect.
IC50 (ADP-Glo, 10 µM ATP) 1.3 nMNot ReportedThis is a direct measure of enzymatic inhibition.
IC50 (HTRF, 10 µM ATP) 8.5 nMNot ReportedHTRF is another biochemical assay format.
IC50 (HTRF, 2 mM ATP) 16.4 nMNot ReportedHigher ATP concentration mimics cellular conditions more closely.
Cellular Target Engagement (CETSA EC50) Not explicitly reported as EC50, but demonstratedNot ReportedCellular Thermal Shift Assay confirms the compound binds to its target in cells.
Effective Concentration in Cellular Assays > 30 µM for antiproliferative activity in EBC-1 cells1 µM for reduction of Hb γ chain productionThis highlights the context-dependent nature of the compound's effective concentration.
Cell Lines Used EBC-1, NCI-H460K562, KU812Different cell lines were used, reflecting the different biological questions being addressed.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting PIP4K2A, an enzyme that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (B1243415) (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)[1][2]. This activity places this compound at a key regulatory node in phosphoinositide signaling, a pathway crucial for numerous cellular processes including cell growth, survival, and differentiation[3][4]. The inhibition of PIP4K2A by this compound leads to an increase in the bioavailability of its substrate, PI5P. This alteration in phosphoinositide balance is thought to affect chromatin structure and gene expression, which is the proposed mechanism for its effect on gamma globin synthesis[5].

PIP4K2A_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PI(4,5)P2 PI(4,5)P2 PIP4K2A->PI(4,5)P2 Phosphorylation Increased_PI5P Increased PI5P Bioavailability This compound This compound This compound->PIP4K2A Altered_Chromatin Altered Chromatin Structure Gene_Expression Changes in Gene Expression

Caption: Mechanism of this compound action on the PIP4K2A signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Biochemical Assays for PIP4K2A Inhibition (Wortmann et al., 2021)
  • ADP-Glo™ Kinase Assay:

    • Recombinant PIP4K2A enzyme was incubated with this compound at various concentrations.

    • The kinase reaction was initiated by adding a solution containing ATP and the substrate PI5P.

    • After incubation, the amount of ADP produced was quantified using the ADP-Glo™ reagent, which correlates with enzyme activity.

    • IC50 values were determined from the dose-response curves.

  • HTRF® Kinase Assay:

    • A similar setup to the ADP-Glo assay was used, with varying concentrations of this compound and the PIP4K2A enzyme.

    • The reaction was initiated with ATP and a biotinylated PI5P substrate.

    • The reaction was stopped and the product, biotin-PI(4,5)P2, was detected using a europium-labeled anti-PI(4,5)P2 antibody and a streptavidin-conjugated fluorophore.

    • The HTRF signal, generated by the proximity of the europium and the fluorophore, is proportional to the amount of product formed.

    • IC50 values were calculated from the resulting dose-response curves.

Cellular Target Engagement Assay (Wortmann et al., 2021)
  • Cellular Thermal Shift Assay (CETSA):

    • Intact cells (e.g., EBC-1) were treated with either vehicle or this compound.

    • The cells were heated to a range of temperatures, causing proteins to denature and aggregate.

    • Cells were lysed, and the soluble protein fraction was separated from the aggregated fraction by centrifugation.

    • The amount of soluble PIP4K2A remaining at each temperature was quantified by Western blotting or other protein detection methods.

    • Binding of this compound to PIP4K2A stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control, thus confirming target engagement in a cellular context.

CETSA_Workflow Start Intact Cells Treatment Treat with this compound or Vehicle Start->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Quantify Soluble PIP4K2A Centrifugation->Analysis Result Determine Thermal Shift Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Assay for Gamma Globin Production (Souza et al., 2024)
  • Cell Culture and Treatment:

    • Myeloid cell lines (K562 and KU812) were cultured under standard conditions.

    • Cells were treated with 1 µM this compound for 24 hours.

  • Analysis of Hemoglobin Production:

    • Following treatment, cells were harvested and lysed.

    • The production of the γ-chain of fetal hemoglobin (HbF) was measured, likely using techniques such as High-Performance Liquid Chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).

    • A reduction in the production of the Hb γ chain was observed in the this compound treated cells[5].

Conclusion and Future Directions

The available data, primarily from the foundational study by Wortmann et al. and the applied study by Souza et al., indicates that this compound is a potent inhibitor of PIP4K2A that demonstrates activity in cellular contexts. However, the scope of independent validation is currently limited. The study by Souza et al. provides the first piece of evidence from a separate lab, and while the biological endpoint is different, it confirms that this compound can elicit a cellular response at a concentration of 1 µM.

For a comprehensive understanding of the reproducibility of this compound's effects, further studies from independent laboratories are essential. These studies should aim to:

  • Replicate the primary biochemical and cellular target engagement data published by Wortmann et al.

  • Investigate the effects of this compound in a wider range of cell lines and biological models.

  • Explore the downstream consequences of PIP4K2A inhibition in various signaling pathways.

As a designated "Donated Chemical Probe" by the Structural Genomics Consortium, this compound is intended for use by the wider scientific community to dissect the biology of PIP4K2A. This guide serves as a baseline for such future investigations, providing the necessary data and protocols to facilitate robust and reproducible science.

References

Safety Operating Guide

Navigating the Disposal of Bay-091: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Bay-091, a potent and selective inhibitor of the kinase PIP4K2A. Adherence to these protocols is vital to minimize risks and ensure a safe laboratory environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. While a specific Safety Data Sheet (SDS) should always be consulted for the most detailed information, research compounds of this nature are typically handled as potentially hazardous materials. In the absence of a specific SDS, this compound should be treated with caution, assuming it may possess properties such as toxicity, and that it could be harmful if ingested, inhaled, or absorbed through the skin. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data for Disposal Considerations

When developing a disposal plan for any chemical, certain quantitative parameters are essential. The following table summarizes key data points relevant to the handling and disposal of this compound.

ParameterValue/InformationSource
Chemical Name This compoundN/A
CAS Number 2922280-34-8[1]
Molecular Formula C26H21FN4O2[1]
Molecular Weight 440.47 g/mol [1]
Physical State Solid[1]
Solubility Soluble in DMSON/A
Recommended Storage -20°C for long-term storageN/A

Experimental Protocols for Safe Disposal

The following protocols provide a detailed methodology for the proper disposal of this compound in a laboratory setting. These steps are based on general best practices for the disposal of chemical and pharmaceutical waste in the absence of specific instructions from a manufacturer's SDS.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of a definitive SDS stating otherwise, all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as biohazardous or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from incompatible chemicals.

Step 2: Preparing Solid Waste for Disposal

  • Containerization: Place all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (2922280-34-8), and the approximate quantity of the waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.

Step 3: Preparing Liquid Waste for Disposal

  • Containerization: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, leak-proof, and chemically compatible hazardous waste container. Do not overfill the container.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (2922280-34-8), the solvent used (e.g., DMSO), and the estimated concentration of this compound.

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area, preferably within secondary containment to prevent spills.

Step 4: Decontamination of Glassware and Surfaces

  • Rinsing: Triple-rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a final rinse with water.

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste.

  • Surface Cleaning: Decontaminate any work surfaces that may have been exposed to this compound with an appropriate cleaning agent.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your Environmental Health and Safety (EHS) office to arrange for pickup and final disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.

  • Do Not Dispose in Regular Trash: Do not dispose of any material contaminated with this compound in the regular trash.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and workflow.

Bay091_Disposal_Workflow Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Waste_Type->Liquid_Waste Liquid Containerize_Solid Place in Labeled Hazardous Waste Container (Solid) Solid_Waste->Containerize_Solid Containerize_Liquid Place in Labeled Hazardous Waste Container (Liquid) Liquid_Waste->Containerize_Liquid Store_Waste Store in Designated Satellite Accumulation Area Containerize_Solid->Store_Waste Containerize_Liquid->Store_Waste EHS_Pickup Contact EHS for Waste Pickup Store_Waste->EHS_Pickup Final_Disposal Proper Final Disposal (by EHS) EHS_Pickup->Final_Disposal

Caption: Workflow for the proper disposal of this compound waste.

By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and regulatory compliance. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling BAY-091

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with BAY-091. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes Safety Glasses with Side Shields or GogglesEnsure a complete seal around the eyes. Standard prescription glasses are not a substitute.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Dispose of gloves immediately after handling the compound.
Body Laboratory CoatA full-length lab coat should be worn and kept buttoned to protect skin and personal clothing.
Respiratory Use in a Well-Ventilated AreaHandle in a chemical fume hood to minimize inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator may be required. Consult your institution's safety officer.

Operational Plan: Safe Handling and Storage

Handling:

  • Avoid Dust Formation: this compound is a solid, crystalline substance. Handle with care to prevent the generation of airborne dust.

  • Engineering Controls: All weighing and solution preparation should be conducted within a certified chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.

Storage:

  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures: Spill and Disposal Plan

Accidents can happen. A swift and informed response is crucial to mitigating any potential hazards.

Spill Containment and Cleanup

In the event of a spill, follow this step-by-step procedure:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: If not already in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill (e.g., a solution of this compound), surround the spill with an absorbent material like vermiculite (B1170534) or sand.

  • Clean Up:

    • Solid Spill: Carefully scoop the material into a sealable, labeled waste container.

    • Liquid Spill: Use an absorbent material to soak up the spill. Place the used absorbent into a sealable, labeled waste container.

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Disposal of Unused this compound and Contaminated Materials

All waste containing this compound, including empty containers, used gloves, and other contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the preparation of a this compound stock solution, a common procedure in a research setting.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance inside a chemical fume hood.

  • Weighing: Carefully add the desired amount of this compound to the tube. Record the exact weight.

  • Solvent Addition: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.

  • Dissolution: Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming may be required to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, labeled container.

Diagrams for Clarity

To further aid in understanding the necessary procedures, the following diagrams illustrate key workflows.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate and Secure Area Ventilate Ensure Proper Ventilation Evacuate->Ventilate Simultaneously Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill Don_PPE->Contain Clean Clean Up Spill Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Stock_Solution_Preparation cluster_Preparation Preparation cluster_Dissolution Dissolution cluster_Storage Storage Weigh Weigh this compound in Fume Hood Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Store Store at -20°C or -80°C Vortex->Store

Caption: Step-by-step process for preparing a this compound stock solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.